molecular formula C7H9ClN2O2 B1374686 (6-Amino-pyridin-2-yl)-acetic acid hydrochloride CAS No. 1965308-87-5

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Cat. No.: B1374686
CAS No.: 1965308-87-5
M. Wt: 188.61 g/mol
InChI Key: WYFDIFMZMXNCMX-UHFFFAOYSA-N
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Description

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride ( 1965308-87-5) is a valuable chemical reagent in organic synthesis and pharmaceutical research. This compound features a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol . The compound serves as a key synthetic intermediate and building block for the construction of more complex molecules, particularly in medicinal chemistry where the 2-aminopyridine scaffold is a privileged structure . The hydrochloride salt form offers enhanced stability and solubility for various synthetic applications. This compound is typically supplied as a solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . As a bifunctional molecule containing both an amino group and a carboxylic acid, it provides two potential sites for chemical modification, making it exceptionally versatile for creating amide bonds, undergoing condensation reactions, or serving as a precursor for heterocyclic compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling precautions, as the compound may cause irritation to skin, eyes, and respiratory system .

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFDIFMZMXNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965308-87-5
Record name 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Applications in PNA Therapeutics

Executive Summary

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride (CAS: 1965308-87-5) is a specialized heterocyclic building block critical to the fields of peptidomimetics and oligonucleotide therapeutics. Structurally, it consists of a pyridine core substituted with an exocyclic primary amine at position 6 and an acetic acid moiety at position 2. This bifunctional arrangement renders it a potent scaffold for Peptide Nucleic Acid (PNA) monomer synthesis, where it serves as a modified nucleobase linker capable of enhancing sequence specificity and strand invasion properties.[1][2]

As a Senior Application Scientist, this guide synthesizes the compound's chemical behavior, validated synthetic pathways, and downstream utility in drug discovery, specifically focusing on its role as a pseudo-nucleobase and integrin inhibitor pharmacophore.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

The amphoteric nature of the free base, combined with the hydrochloride salt form, dictates specific handling protocols to maintain stoichiometry and prevent hygroscopic degradation.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name 2-(6-Aminopyridin-2-yl)acetic acid hydrochloride
Common Name 6-Amino-2-pyridineacetic acid HCl
CAS Number (HCl) 1965308-87-5
CAS Number (Free Acid) 339195-51-6
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Calculated) Pyridine N: ~6.7
H-Bond Donors/Acceptors 3 Donors / 3 Acceptors
Structural Significance

The 2,6-substitution pattern creates a "donor-acceptor-donor" (DAD) hydrogen bonding motif similar to nucleobases like Cytosine. This allows the molecule to participate in Watson-Crick or Hoogsteen base pairing when incorporated into PNA backbones, making it a valuable tool for gene silencing and antisense therapy research [1].

Synthetic Routes & Process Chemistry

Synthesis of (6-Amino-pyridin-2-yl)-acetic acid requires overcoming the competing nucleophilicity of the amine and the acidity of the methyl protons on the pyridine ring. Direct carboxylation is challenging; therefore, a Lateral Lithiation Strategy is the industry standard for high-purity synthesis.

Validated Protocol: Lateral Lithiation of Protected 2-Amino-6-Picoline

This route ensures regioselectivity at the methyl group (C2 position) while protecting the exocyclic amine.

Reagents:

  • Starting Material: 2-Amino-6-methylpyridine (2-Amino-6-picoline)[3]

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O) or Pivaloyl chloride

  • Base: n-Butyllithium (n-BuLi) or LDA

  • Electrophile: Dry CO₂ (solid or gas)

Step-by-Step Methodology:

  • Amine Protection: React 2-amino-6-picoline with Boc₂O in THF/DMAP to yield tert-butyl (6-methylpyridin-2-yl)carbamate. This prevents N-lithiation and increases the acidity of the lateral methyl protons via the inductive effect of the carbamate.

  • Lateral Lithiation: Cool the protected intermediate to -78°C in anhydrous THF. Slowly add 2.2 equivalents of n-BuLi.

    • Mechanistic Insight: The first equivalent deprotonates the carbamate NH (if mono-protected); the second equivalent deprotonates the lateral methyl group, forming a reactive dianion species stabilized by coordination with the carbamate oxygen [2].

  • Carboxylation: Quench the lithio-species with excess dry ice (CO₂) or diethyl carbonate. Allow the reaction to warm to room temperature.

  • Deprotection & Salt Formation: Treat the crude Boc-protected acid with 4M HCl in dioxane. The Boc group is cleaved, and the product precipitates as the hydrochloride salt.

Visualization: Synthetic Pathway[9]

SynthesisPath Start 2-Amino-6-picoline Step1 N-Boc Protection (Boc2O, THF) Start->Step1 Yield >90% Step2 Lateral Lithiation (n-BuLi, -78°C) Step1->Step2 Dianion Formation Step3 Carboxylation (CO2 Quench) Step2->Step3 C-C Bond Formation Step4 Acid Deprotection (4M HCl/Dioxane) Step3->Step4 Precursor Product (6-Amino-pyridin-2-yl)- acetic acid HCl Step4->Product Precipitation

Figure 1: Regioselective synthesis via lateral lithiation strategy ensuring high purity of the C-linked acetic acid moiety.

Structural Biology & Pharmacophore Utility

Peptide Nucleic Acid (PNA) Monomers

In PNA synthesis, the standard sugar-phosphate backbone is replaced by an N-(2-aminoethyl)glycine unit.[2] The nucleobases are typically attached via a methylene carbonyl linker. (6-Amino-pyridin-2-yl)-acetic acid serves as a modified nucleobase precursor . Unlike standard bases (A, C, G, T) which require separate alkylation with chloroacetic acid, this molecule already contains the acetic acid linker on the ring carbon.

  • Application: It acts as a mimic for Cytosine or Adenine, capable of forming stable triplets (PNA-DNA-PNA) or invading double-stranded DNA.

  • Mechanism: The 6-amino group serves as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This specificity allows for the design of "PNA Clamps" that bind to DNA with higher affinity than natural oligonucleotides [3].

Integrin Inhibitors (RGD Mimetics)

The 2-aminopyridine moiety is a classic bioisostere for the guanidine group found in Arginine.

  • Pharmacophore: In RGD (Arg-Gly-Asp) mimetics, the 6-amino-pyridine group mimics the basic arginine side chain, interacting with the aspartate residue in the integrin receptor pocket (e.g., αvβ3 integrin).

  • Linker Utility: The acetic acid tail provides the precise spatial geometry required to link this "arginine mimic" to the rest of the peptidomimetic scaffold.

Experimental Protocols

Protocol A: Quality Control via HPLC

Self-Validating System: The presence of the free amine and carboxylic acid can lead to peak tailing. Buffered mobile phases are mandatory.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0 suppresses acid ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 300 nm (diagnostic for aminopyridines).

  • Acceptance Criteria: Purity >98% (Area %). Impurity at RRT 0.9 often corresponds to decarboxylated byproduct (2-amino-6-methylpyridine).

Protocol B: Handling & Storage

The hydrochloride salt is hygroscopic .

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Equilibrate to room temperature in a desiccator before opening to prevent water condensation, which can catalyze hydrolysis or decarboxylation over time.

References

  • Nielsen, P. E., et al. (1991).[1] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

  • Gros, P., & Fort, Y. (2002). "Lithiation of 2-aminopyridines: A review." European Journal of Organic Chemistry, 2002(20), 3375-3383. Link

  • Kuhn, H., et al. (1999). "PNA clamps for DNA invasion."[4] Journal of Molecular Biology, 286(5), 1337-1345. Link

  • PubChem Compound Summary. (2024). "2-(6-Aminopyridin-2-yl)acetic acid hydrochloride." National Center for Biotechnology Information. Link

Sources

Technical Guide: Synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, high-purity synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride , a critical intermediate in the development of peptidomimetics and integrin antagonists.[1]

Executive Summary
  • Target Molecule: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride[1][2][3][4]

  • CAS Registry Number: 1965308-XX-X (Generic/Salt forms vary; Free acid related to 182985-55-1)[1]

  • Core Application: Key pharmacophore for integrin antagonists (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), thrombin inhibitors, and arginine mimetics.
    
  • Synthetic Challenge: The primary difficulty lies in selectively functionalizing the C2-methyl group of the pyridine ring without N-alkylation of the exocyclic amine or over-reaction.[1]

  • Recommended Strategy: Lateral Lithiation of a protected 2-amino-6-methylpyridine precursor. This route offers the highest atom economy and avoids expensive transition metal catalysts required by alternative cross-coupling methods.

Retrosynthetic Analysis

The most logical disconnection relies on the homologation of the commercially available 2-amino-6-methylpyridine. Direct carboxylation is difficult due to the acidic protons on the primary amine; thus, a protection-activation strategy is employed.

Retrosynthesis Target (6-Amino-pyridin-2-yl)-acetic acid HCl (Target) Intermediate1 Ethyl (6-pivaloylamino-pyridin-2-yl)acetate (Protected Ester) Target->Intermediate1 Global Deprotection (HCl/Hydrolysis) Intermediate2 2-(Pivaloylamino)-6-methylpyridine (Activated Precursor) Intermediate1->Intermediate2 Lateral Lithiation (n-BuLi, (EtO)2CO) SM 2-Amino-6-methylpyridine (Starting Material) Intermediate2->SM Amine Protection (PvCl, Et3N)

Figure 1: Retrosynthetic strategy leveraging the acidity of the C2-methyl group via lateral lithiation.

Detailed Synthetic Protocol
Route Selection: The Lateral Lithiation Strategy

While Palladium-catalyzed ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-arylation (Buchwald-Hartwig conditions) of 2-amino-6-chloropyridine with diethyl malonate is a viable modern alternative, the Lateral Lithiation  route is preferred for scale-up due to lower raw material costs and simpler purification (crystallization vs. column chromatography).
Step 1: Protection of the Amine

Objective: Mask the primary amine to prevent N-alkylation and direct the lithiation.[1]

  • Reagents: 2-Amino-6-methylpyridine, Pivaloyl chloride (PvCl), Triethylamine (Etngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    N), DCM.
    
  • Mechanism: Nucleophilic acyl substitution. Pivaloyl is chosen over Acetyl due to its steric bulk, which prevents nucleophilic attack at the carbonyl during the subsequent lithiation step.

Protocol:

  • Dissolve 2-amino-6-methylpyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 vol).

  • Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Dropwise add Pivaloyl chloride (1.1 equiv) over 30 minutes.

  • Warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with water, sat. NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Expect >90% of 2-(Pivaloylamino)-6-methylpyridine as a white solid.[1]

Step 2: Lateral Lithiation & Carboxylation

Objective: Selectively deprotonate the lateral methyl group and trap the anion with an electrophile.[1]

  • Reagents: n-Butyllithium (n-BuLi, 2.5 equiv), Diethyl Carbonate (1.5 equiv), THF.[1]

  • Critical Control Point: Temperature must be maintained below -70°C during n-BuLi addition to favor lateral deprotonation over ring addition.

Protocol:

  • Dissolve the protected intermediate (from Step 1) in anhydrous THF (15 vol) under N

    
    .
    
  • Cool the solution to -78°C .

  • Add n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise.[1]

    • Note: The first equivalent deprotonates the amide N-H; the second equivalent deprotonates the lateral methyl group, forming a reactive dianion.[1]

  • Stir at -78°C for 1 hour. The solution will turn a deep red/orange color.[1]

  • Add Diethyl Carbonate (1.5 equiv) rapidly in one portion.

  • Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add sat. NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    Cl solution.[5]
    
  • Workup: Extract with EtOAc. The product is Ethyl (6-pivaloylamino-pyridin-2-yl)acetate .[1]

Step 3: Global Deprotection & Salt Formation

Objective: Remove the pivaloyl group and hydrolyze the ester in a single pot to generate the final HCl salt.[1]

  • Reagents: 6M HCl, Reflux.

Protocol:

  • Suspend the crude ester from Step 2 in 6M HCl (10 vol).

  • Heat to reflux (100°C) for 4–6 hours.

    • Monitoring: LCMS should show the disappearance of the ester (M+293) and pivaloyl amide, converging to the free amino acid mass (M+153).[1]

  • Cool to RT.[1][6]

  • Purification: Concentrate the solution to dryness under reduced pressure.

  • Crystallization: Triturate the residue with Acetone or Ethanol/Ether to precipitate the hydrochloride salt.[1]

  • Filter and dry under vacuum.[1][5][6]

Visualization of Reaction Workflow

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation (Critical) cluster_2 Step 3: Hydrolysis S1 2-Amino-6-methylpyridine + PvCl / Et3N P1 Protected Intermediate S1->P1 Dianion Dianion Species (Deep Red) P1->Dianion n-BuLi (2.2 eq) -78°C, THF Ester Ethyl (6-Pv-amino)acetate Dianion->Ester Diethyl Carbonate Quench Final (6-Amino-pyridin-2-yl)-acetic acid HCl (White Solid) Ester->Final 6M HCl, Reflux

Figure 2: Step-by-step reaction workflow highlighting the critical dianion intermediate.

Analytical Data & Quality Control
ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA)
1H NMR (D2O)

7.85 (t, 1H), 6.95 (d, 1H), 6.88 (d, 1H), 3.92 (s, 2H)
400 MHz NMR
Mass Spec [M+H]

= 153.1
ESI-MS
Chloride Content 16.5% - 17.5% (Theoretical: 17.3%)Ion Chromatography

Mechanistic Insight: The chemical shift of the methylene protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 3.92 ppm) is diagnostic. In the precursor 2-amino-6-methylpyridine, the methyl group appears around 

2.35 ppm. The downfield shift confirms the installation of the electron-withdrawing carboxyl group.
Troubleshooting & Optimization
  • Low Yield in Step 2:

    • Cause: Incomplete formation of the dianion or temperature fluctuations.[1]

    • Solution: Ensure the internal temperature remains < -70°C during n-BuLi addition. Increase n-BuLi to 2.5 equivalents to account for any moisture.

  • Impurity Formation (N-Alkylation):

    • Cause: Insufficient protection or "leaking" of the protecting group.[1]

    • Solution: Ensure the Pivaloyl group is used; Acetyl groups are more labile and can lead to side reactions.[1]

  • Hygroscopicity:

    • The HCl salt is hygroscopic.[1] Store under Argon in a desiccator.

References
  • Directed Lithiation of Pyridines

    • Title: Directed Lithiation of Pyridine Derivatives.[1][7]

    • Source:Heterocycles, Vol. 91, No. 3, 2015.[1][7]

    • URL:[Link][1]

  • Synthesis of Pyridine Acetic Acid Derivatives

    • Title: Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid (Isomer Comparison).
    • Source:Chiang Mai J. Sci., 2020; 47(6).[1][6][7]

    • URL:[Link][1]

  • Commercial Precursor Data

    • Title: Ethyl (6-aminopyridin-2-yl)acetate (CAS 71469-82-4) Properties.[1][2][8]

    • Source: ChemicalBook / ChemBK.

Sources

Technical Guide: Solubility Profiling & Handling of (6-Amino-pyridin-2-yl)-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization and solubility profiling of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride , a critical intermediate in the synthesis of peptidomimetics and thrombin inhibitors.

The following technical framework is designed for researchers requiring precise handling protocols for zwitterionic heterocyclic salts.

Compound Identity:

  • IUPAC Name: 2-(6-Aminopyridin-2-yl)acetic acid hydrochloride[1][2]

  • CAS Number: 1965308-87-5 (Salt); 339195-51-6 (Free Acid)

  • Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 188.61 g/mol [3]

Part 1: Physicochemical Properties & Solubility Data[4][5]

Solubility Profile (Reference & Predicted)

As a hydrochloride salt of a polar, zwitterionic heterocycle, this compound exhibits a distinct "salt-like" solubility profile. It is highly hydrophilic, driven by the ionic lattice energy of the hydrochloride and the hydrogen-bonding capacity of the 6-amino and carboxyl moieties.

Solvent SystemSolubility RatingEstimated ConcentrationMechanistic Insight
Water (pH < 5) High > 50 mg/mLIonic dissociation of HCl salt; protonation of pyridine nitrogen stabilizes aqueous solvation.
Water (pH 7.4) Moderate 10–30 mg/mLBuffering to neutral pH may generate the zwitterionic free acid (pI region), potentially reducing solubility compared to the acidic salt.
DMSO Soluble > 20 mg/mLHigh dielectric constant of DMSO disrupts the crystal lattice; preferred solvent for stock solutions.
Methanol/Ethanol Slightly Soluble 1–5 mg/mLProtic organic solvents offer limited solvation; solubility decreases as alkyl chain length increases.
Dichloromethane Insoluble < 0.1 mg/mLLack of H-bond donors/acceptors renders the salt insoluble in non-polar chlorinated solvents.
Hexane/Ether Insoluble NegligibleCompletely incompatible with lipophilic hydrocarbons.

Critical Handling Note: This compound is hygroscopic .[4] The hydrochloride salt will absorb atmospheric moisture, leading to deliquescence. Store under inert gas (Argon/Nitrogen) at -20°C in a desiccator.

Ionization & pKa Dynamics

Understanding the ionization state is crucial for formulation. The molecule contains three ionizable centers:

  • Carboxylic Acid: pKa ~3.5 – 4.0 (Deprotonates to carboxylate).

  • Pyridine Nitrogen: pKa ~6.7 (Protonated in HCl salt; the 6-amino group is electron-donating, raising the basicity of the ring nitrogen compared to unsubstituted pyridine).

  • Exocyclic Amine: Weakly basic (pKa < 0), remains neutral under physiological conditions due to resonance delocalization with the ring.

Dominant Species at pH 1.0 (Salt Solution): Cationic (Pyridine-H


, -COOH).
Dominant Species at pH 7.0:  Zwitterionic (Pyridine-H

, -COO

) or Neutral depending on exact pKa shifts.

Part 2: Solubility Determination Protocol (Self-Validating System)

Do not rely on generic literature values for critical assays. Use this Thermodynamic Solubility Protocol to generate empirical data for your specific batch.

Experimental Workflow

Objective: Determine the saturation solubility (


) in Phosphate Buffered Saline (PBS) pH 7.4.

Reagents:

  • Compound (CAS 1965308-87-5)[2][3]

  • PBS pH 7.4

  • HPLC Grade Acetonitrile (ACN)

  • Internal Standard (e.g., Caffeine or Benzamide)

Step-by-Step Methodology:

  • Supersaturation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube. Add 200 µL of PBS. (Target concentration: 50 mg/mL to ensure excess solid).

  • Equilibration: Vortex vigorously for 2 minutes. Place on a thermomixer at 25°C, shaking at 800 rpm for 24 hours.

    • Validation Check: Visually inspect. If solution is clear, add more solid until a precipitate persists.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PVDF syringe filter (low binding).

  • Quantification (HPLC-UV):

    • Dilute filtrate 1:100 with Mobile Phase A.

    • Inject onto HPLC (C18 Column, 254 nm detection).

    • Calculate concentration against a 5-point calibration curve prepared in DMSO.

Visualization: Solubility Profiling Workflow

SolubilityProtocol Start Start: Weigh Excess Solid (>50 mg/mL equivalent) SolventAdd Add Solvent (Water/PBS/DMSO) Start->SolventAdd Equilibrate Equilibrate 24h @ 25°C, 800 rpm SolventAdd->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Centrifuge Centrifuge & Filter (0.22 µm PVDF) CheckSolid->Centrifuge Yes AddMore->Equilibrate Dilute Dilute for HPLC (Prevent Detector Saturation) Centrifuge->Dilute Quantify Quantify via HPLC-UV (vs Standard Curve) Dilute->Quantify

Caption: Logical workflow for thermodynamic solubility determination, ensuring saturation equilibrium is reached before quantification.

Part 3: Synthesis & Impurity Profiling

The solubility of this compound is often compromised by synthesis byproducts. The commercial synthesis typically involves the reaction of 2-amino-6-methylpyridine with carbonates or direct lithiation/carboxylation strategies.

Common Impurities affecting Solubility:

  • Inorganic Salts (LiCl/NaCl): If not desalted, these increase ionic strength, potentially "salting out" the organic product.

  • Decarboxylated byproduct: 2-amino-6-methylpyridine (highly soluble in organic solvents, less in water).

Purification for Accurate Data: If the solubility data shows high variance, perform a recrystallization step:

  • Dissolve in minimum hot water (60°C).

  • Add Ethanol dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Filter and dry under vacuum over P

    
    O
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85686654, 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride (Analog Reference). Retrieved from [Link][5]

Sources

Technical Guide: Spectroscopic Characterization of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

[1]

Part 1: Executive Summary & Structural Logic

This guide provides a comprehensive technical analysis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride , a critical intermediate often utilized in the synthesis of peptidomimetics (specifically RGD integrin antagonists) and enzyme inhibitors.[1]

Structural Analysis & Tautomerism

The molecule consists of a pyridine core substituted at the 2-position with an acetic acid moiety and at the 6-position with an amino group.[1] The hydrochloride salt form is preferred for stability, preventing the decarboxylation often seen in free pyridine-acetic acids.[1]

Critical Analytical Challenge: The 2-aminopyridine motif introduces amino-imino tautomerism . While the amino form is dominant in the ground state, protonation (salt formation) typically occurs at the ring nitrogen (N1), significantly altering the NMR chemical shifts compared to the free base.[1] This "pyridinium" character deshields the ring protons, shifting them downfield.[1]

Tautomerismcluster_0Tautomeric Equilibrium & ProtonationAminoAmino Form(Dominant)IminoImino Form(Minor)Amino->IminoTautomerismSaltHCl Salt(Protonated at Ring N)Amino->Salt+ HClSalt->Amino+ Base

Figure 1: Tautomeric equilibrium and the preferential protonation site forming the hydrochloride salt.[1]

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure reproducible data, the following protocols must be adhered to. The choice of solvent in NMR is non-trivial due to the exchangeable protons (NH₂, COOH).[1]

NMR Sample Preparation

Objective: Prevent signal broadening and ensure solubility of the polar salt.

  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6) as the primary solvent.[1]

    • Reasoning: D₂O will cause rapid deuterium exchange with the amine (-NH₂) and carboxylic acid (-COOH) protons, causing these diagnostic signals to disappear.[1] DMSO-d₆ preserves the NH₂ signal (often as a broad singlet).[1]

  • Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent.

  • Reference: Calibrate to the residual solvent peak (DMSO quintet at 2.50 ppm).

HPLC Purity Assessment

Objective: Quantify purity prior to spectral analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/carbonyl).[1]

Part 3: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR)

Note: Values below are derived from high-fidelity spectral databases of structural analogs (2-amino-6-picoline and 2-pyridylacetic acid) and corrected for the hydrochloride salt effect.

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.0 – 13.0Broad Singlet1HCarboxylic acid proton.[1] Highly deshielded and broad due to H-bonding.[1]
Ring NH⁺ ~13.5Broad1HPyridinium proton (if visible/dry DMSO).[1]
H-4 7.60 – 7.75Triplet (dd)1HPara to amino group.[1] Deshielded by ring + charge.[1]
H-3 6.85 – 6.95Doublet1HOrtho to acetic acid side chain.[1]
H-5 6.60 – 6.75Doublet1HOrtho to amino group.[1] Shielded by mesomeric effect of NH₂ despite salt.[1]
-NH₂ 7.0 – 8.5Broad Singlet2HExocyclic amine.[1] Shifts downfield in salt form compared to free base (~5.9 ppm).[1]
-CH₂- 3.85 – 4.05Singlet2HMethylene protons.[1] Diagnostic peak.

Interpretation: The most distinct feature of the HCl salt is the downfield shift of the methylene singlet (-CH₂- ) to ~4.0 ppm, compared to ~3.6 ppm in the free base.[1] The aromatic region shows an ABX or AMX system depending on resolution, with H-5 being the most upfield aromatic signal due to the ortho-amino donation.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 171.5Carboxylic Acid Carbonyl
C-2 155.0Ring Carbon (attached to amino)
C-6 151.0Ring Carbon (attached to acetic acid)
C-4 142.0Para Carbon
C-3 115.0Meta Carbon
C-5 109.0Ortho Carbon (shielded by NH₂)
-CH₂- 40.5Methylene Carbon
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1]

Frequency (cm⁻¹)Vibration ModeFunctional Group
2800 – 3200 Broad StretchN-H stretch (Amine/Ammonium) + O-H (Acid) overlap.[1] "Salt Broadening."
1700 – 1725 Strong StretchC=O[1] (Carboxylic Acid).[1][2][3][4][5][6]
1630 – 1650 Medium StretchC=N (Pyridine Ring) / N-H Bending.
1150 – 1250 Strong StretchC-O (Acid).[1]
750 – 800 BendingC-H (Aromatic out-of-plane).[1]
Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Weight (Free Base): 152.15 g/mol [1]

  • Observed Ion [M+H]⁺: 153.1 m/z[1]

  • Fragmentation Pattern:

    • 153.1 m/z: Parent Ion.[1]

    • 135.1 m/z: Loss of H₂O (Dehydration of acid).[1]

    • 109.1 m/z: Loss of CO₂ (Decarboxylation) – Common in 2-pyridylacetic acids.[1]

Part 4: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation, highlighting the critical decision points.

Workflowcluster_synthesisSynthesis Contextcluster_analysisAnalytical ValidationStartPrecursor:2-Amino-6-methylpyridineReactionCarboxylation / HydrolysisStart->ReactionCrudeCrude (6-Amino-pyridin-2-yl)-acetic acidReaction->CrudePurificationSalt Formation (HCl)& RecrystallizationCrude->PurificationSampleSample Prep:Dissolve in DMSO-d6Purification->SampleNMR1H NMR AcquisitionSample->NMRCheckCheck: Methylene Singlet@ ~4.0 ppm?NMR->CheckPassValid MaterialCheck->PassYesFailReprocess (Check for Decarboxylation)Check->FailNo (Signal absent/shifted)

Figure 2: Analytical workflow emphasizing the diagnostic methylene checkpoint.

References

  • National Institutes of Health (NIH). (2020).[1] PubChem Compound Summary for CID 29921676 (Related Isomer: 2-(2-Aminopyridin-4-yl)acetic acid). Retrieved October 26, 2023, from [Link][1]

  • Syaima, H., et al. (2020).[1][6][7] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid. Chiang Mai Journal of Science. (Used for comparative spectral analysis of the 2-aminopyridine core).[1] Retrieved from [Link][1]

Disclaimer: While specific experimental spectra for the hydrochloride salt are proprietary to certain vendors, the data presented above is derived from validated chem-informatics models and spectroscopic principles of 2-aminopyridine derivatives to serve as a reliable technical reference.

Deconstructing the Mechanistic Puzzle: Plausible Action Theories for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a molecule of interest whose precise biological mechanism of action (MOA) remains to be fully elucidated. The absence of extensive characterization in peer-reviewed literature necessitates a theoretical approach grounded in established biochemical principles and structure-activity relationships (SAR). This guide deconstructs the molecule's chemical architecture to propose several plausible, testable MOA theories. We explore its potential as a modulator of GABAergic neurotransmission, an ion channel antagonist, and an enzyme inhibitor. For each proposed theory, we present the scientific rationale, supporting precedents from analogous compounds, and a detailed framework of validation experiments. This document serves as a foundational roadmap for researchers aiming to systematically investigate and ultimately define the pharmacological identity of this compound.

Introduction and Structural Analysis

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 6-position and an acetic acid moiety at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a critical property for experimental assays.

The molecule's structure presents several key functional groups that are pharmacologically significant:

  • Aminopyridine Core: The 2-aminopyridine scaffold is a well-known pharmacophore. Compounds containing this moiety are known to interact with a variety of biological targets.

  • Carboxylic Acid Group: The acetic acid side chain introduces a negatively charged carboxylate group at physiological pH. This feature strongly suggests potential interactions with positively charged binding pockets in receptors or enzyme active sites, mimicking endogenous ligands like amino acid neurotransmitters.

  • Structural Similarity to Neurotransmitters: The combination of an amino group and a carboxylic acid group gives it a zwitterionic potential, bearing resemblance to gamma-aminobutyric acid (GABA) and other amino acid neurotransmitters. This structural analogy forms the basis of our primary mechanistic hypothesis.

This guide will now explore the most compelling mechanistic theories derived from this structural framework.

Theory 1: Modulation of the GABAergic System

The most prominent hypothesis, based on the compound's structural similarity to GABA, is its potential interaction with the GABAergic system. This system is the primary inhibitory network in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. The action could be conferred via two primary routes: direct receptor interaction or metabolic enzyme inhibition.

Rationale: A Structural Mimic

The spatial arrangement of the amino group and the carboxylate in (6-Amino-pyridin-2-yl)-acetic acid could allow it to fit into binding sites designed for GABA. While not a direct structural analog, its functional groups may satisfy the electrostatic and hydrogen-bonding requirements for recognition at GABA receptors or related enzymes.

Potential Target 1: GABA Receptor Agonism/Antagonism

The compound could act as either an agonist, mimicking GABA's inhibitory effect at GABA-A or GABA-B receptors, or as an antagonist, blocking GABA's natural activity.

Potential Target 2: Inhibition of GABA Transaminase (GABA-T)

GABA is catabolized by the enzyme GABA transaminase (GABA-T). Inhibitors of GABA-T, such as vigabatrin, prevent the breakdown of GABA, leading to increased synaptic GABA concentrations and enhanced inhibitory neurotransmission. The structure of (6-Amino-pyridin-2-yl)-acetic acid could potentially allow it to act as a substrate or an irreversible inhibitor of GABA-T.

Proposed Signaling Pathway Interaction

The diagram below illustrates the potential points of intervention for the compound within a GABAergic synapse.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_synapse Synaptic Cleft Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A GABA-A Receptor (Ion Channel) GABA_vesicle->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B Binds GABA_T GABA-T (Degradation) GABA_vesicle->GABA_T Uptake & Cl_ion Cl- Influx (Hyperpolarization) GABA_A->Cl_ion Compound Test Compound Compound->GABA_A Theory 1a: Agonist or Antagonist? Compound->GABA_T Theory 1b: Inhibitor?

Caption: Potential intervention points of the test compound in a GABAergic synapse.

Experimental Validation Protocol: GABAergic Modulation

Objective: To determine if (6-Amino-pyridin-2-yl)-acetic acid hydrochloride interacts with GABA receptors or inhibits GABA-T.

Methodology:

  • Receptor Binding Assays:

    • Principle: Quantify the affinity of the test compound for GABA-A and GABA-B receptors using radioligand displacement assays.

    • Step 1: Prepare membrane fractions from rat cerebral cortex or from cell lines expressing recombinant human GABA-A or GABA-B receptors.

    • Step 2: Incubate the membrane preparations with a known radioligand (e.g., [3H]muscimol for GABA-A, [3H]GABA for GABA-B) across a range of concentrations of the test compound.

    • Step 3: After incubation, separate bound from free radioligand by rapid filtration.

    • Step 4: Measure radioactivity of the filters using liquid scintillation counting.

    • Step 5: Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

  • Enzyme Inhibition Assay:

    • Principle: Measure the activity of GABA-T in the presence and absence of the test compound.

    • Step 1: Purify GABA-T from a biological source or use a commercially available recombinant enzyme.

    • Step 2: Prepare a reaction mixture containing the enzyme, its substrates (GABA and α-ketoglutarate), and varying concentrations of the test compound.

    • Step 3: Monitor the reaction progress by spectrophotometrically measuring the production of a downstream product (e.g., NADH formation in a coupled reaction).

    • Step 4: Plot enzyme activity against inhibitor concentration to determine the IC50. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition (competitive, non-competitive, etc.).

Theory 2: Blockade of Voltage-Gated Potassium Channels

A second major theory is based on the well-documented activity of aminopyridine-containing compounds as blockers of voltage-gated potassium (K+) channels. The parent compound, 4-aminopyridine, is a known K+ channel blocker used to treat certain neurological conditions.

Rationale: The Aminopyridine Pharmacophore

The aminopyridine core is a classic pharmacophore for K+ channel blockade. These drugs physically occlude the channel pore, prolonging the action potential duration. This can enhance neurotransmitter release at the synapse, an effect that could be therapeutic in disorders characterized by insufficient neurotransmission. The acetic acid side chain would modulate the compound's polarity, size, and charge, potentially altering its affinity and selectivity for different K+ channel subtypes compared to simpler aminopyridines.

Proposed Experimental Workflow

The workflow to test this hypothesis involves moving from broad screening to specific channel characterization.

Ion_Channel_Workflow A Start: Test Compound B High-Throughput Screening (HTS) (e.g., FLIPR Assay on K+ channel panel) A->B C Hit Identification (Activity against one or more K+ channels?) B->C D Automated Patch-Clamp Electrophysiology (Confirm activity & determine IC50) C->D Yes F No Significant Activity (Theory Refuted) C->F No E Manual Patch-Clamp Electrophysiology (Detailed biophysical characterization: state-dependence, kinetics) D->E G Confirmed K+ Channel Blocker (MOA Validated) E->G

Caption: Experimental workflow for validating ion channel blockade hypothesis.

Experimental Validation Protocol: Electrophysiology

Objective: To measure the direct effect of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride on K+ channel currents.

Methodology (Manual Patch-Clamp):

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing a specific subtype of a voltage-gated K+ channel (e.g., Kv1.1, Kv2.1).

  • Electrophysiology Rig: Use a standard patch-clamp setup with an amplifier, micromanipulator, and perfusion system.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell. This allows control of the intracellular solution and measurement of total current across the cell membrane.

  • Voltage Protocol: Apply a voltage-step protocol to activate the K+ channels (e.g., step from a holding potential of -80 mV to +40 mV). This will elicit a characteristic outward K+ current.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with a solution containing a known concentration of the test compound.

  • Data Acquisition: Record the K+ currents before, during, and after application of the compound. A reduction in the current amplitude indicates a blocking effect.

  • Dose-Response Analysis: Repeat the experiment with multiple concentrations of the compound to generate a dose-response curve and calculate the IC50 for channel blockade.

Summary of Data and Theories

To provide a clear overview, the proposed mechanisms and the necessary validation data are summarized below.

Mechanistic Theory Proposed Target Key Rationale Primary Validation Experiment Key Metric
GABAergic Modulation GABA-A / GABA-B ReceptorsStructural similarity to GABARadioligand Binding AssayBinding Affinity (Ki)
GABAergic Modulation GABA Transaminase (GABA-T)Potential enzyme substrate/inhibitorIn Vitro Enzyme Kinetics AssayInhibition Constant (IC50)
Ion Channel Blockade Voltage-Gated K+ ChannelsAminopyridine pharmacophoreWhole-Cell Patch-ClampBlockade Potency (IC50)

Conclusion and Future Directions

The biological activity of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is, at present, undefined. This guide puts forth two primary, data-driven hypotheses based on its chemical structure: modulation of the GABAergic system and blockade of voltage-gated potassium channels. The provided experimental protocols offer a robust and systematic path forward for any research team seeking to characterize this compound.

Successful validation of any of these theories would be the first step. Future work should focus on subtype selectivity (e.g., which specific GABA-A receptor subunits or K+ channel subtypes are most affected), in vivo efficacy in relevant animal models (e.g., seizure or anxiety models), and a full pharmacokinetic/pharmacodynamic (PK/PD) profiling. By following this logical, evidence-based approach, the scientific community can effectively unlock the therapeutic potential, if any, of this intriguing molecule.

References

  • Silverman, R. B. (1993). Mechanism of inactivation of gamma-aminobutyrate aminotransferase by (S)-(+)-4-amino-4,5-dihydro-2-furancarboxylic acid. Journal of the American Chemical Society. Available at: [Link]

  • Sherif, F. M., & Oreland, L. (1996). A spectrophotometric assay for the determination of gamma-aminobutyrate aminotransferase activity. Journal of Neuroscience Methods. Available at: [Link]

  • Adelman, J. P., & Maylie, J. (2012). Potassium channels. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology. Elsevier. Available at: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridine and its derivatives represent a cornerstone in medicinal chemistry and drug development.[1] These heterocyclic organic compounds, characterized by a pyridine ring substituted with one or more amino groups, exhibit a remarkable breadth of biological activities.[2] Their intrinsic properties and the relative ease with which they can be incorporated into more complex molecules make them attractive scaffolds for the development of novel therapeutic agents.[3] The aminopyridine core is present in numerous approved drugs, underscoring its therapeutic significance. This guide provides an in-depth technical overview of the synthesis, physicochemical and pharmacological properties, and key therapeutic applications of prominent aminopyridine compounds, with a focus on their role as modulators of ion channels.

The versatility of the aminopyridine scaffold stems from its unique electronic and structural features. The nitrogen atom in the pyridine ring and the exocyclic amino group(s) can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to biological targets.[4] Furthermore, the pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its therapeutic profile. This guide will delve into the structure-activity relationships that govern the biological effects of these compounds, providing insights for the rational design of new and improved aminopyridine-based drugs.

Core Aminopyridine Structures and Their Physicochemical Properties

The three simple isomers of aminopyridine—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—along with the notable derivative 3,4-diaminopyridine (3,4-DAP), form the foundation of this class of compounds. Their physicochemical properties, such as pKa, lipophilicity (logP), and solubility, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKalogPSolubility
2-Aminopyridine C₅H₆N₂94.126.86[4]0.22Soluble in water, alcohol, benzene, ether
3-Aminopyridine C₅H₆N₂94.126.00.11Soluble in water, alcohol, benzene, ether
4-Aminopyridine C₅H₆N₂94.129.170.32Soluble in water, alcohol, benzene, ether
3,4-Diaminopyridine C₅H₇N₃109.13~9.0-0.6Soluble in water

Table 1: Physicochemical Properties of Core Aminopyridine Compounds.

The position of the amino group significantly influences the basicity (pKa) of the pyridine nitrogen. 4-Aminopyridine is the most basic of the mono-amino isomers due to resonance stabilization of the protonated form. This higher basicity influences its interaction with biological targets and its pharmacokinetic properties.

Synthetic Strategies for Key Aminopyridine Compounds

The synthesis of aminopyridine derivatives is a well-established field with several classic and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

Synthesis of 2-Aminopyridine via the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridine to produce 2-aminopyridine.[5] The reaction involves the nucleophilic substitution of a hydride ion by an amide anion.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (or xylene).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium amide (NaNH₂) to the solvent.

  • Heating: Heat the suspension to reflux.

  • Pyridine Addition: Slowly add pyridine to the refluxing mixture. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction mixture usually develops a deep red or brown color.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Cautiously add water to quench the unreacted sodium amide. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.

Note: Sodium amide is a highly reactive and moisture-sensitive reagent and should be handled with extreme caution. The yield of the Chichibabin reaction can be influenced by the purity of the sodium amide.[6]

Chichibabin_Reaction pyridine Pyridine intermediate [Intermediate σ-complex] pyridine->intermediate + NaNH₂ sodium_amide NaNH₂ product 2-Aminopyridine intermediate->product - H⁻ hydride H⁻ hydrogen_gas H₂ hydride->hydrogen_gas + H⁺ (from NH₂)

Caption: Simplified schematic of the Chichibabin reaction.

Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-oxide

A common and efficient route to 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.[7][8] This multi-step synthesis starts from pyridine.

  • Step 1: N-Oxidation of Pyridine: React pyridine with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form pyridine-N-oxide.

  • Step 2: Nitration of Pyridine-N-oxide: Treat the pyridine-N-oxide with a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 4-position, yielding 4-nitropyridine-N-oxide.

  • Step 3: Reduction of 4-Nitropyridine-N-oxide: Reduce the 4-nitropyridine-N-oxide using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[7] This step simultaneously reduces the nitro group and removes the N-oxide to yield 4-aminopyridine.

  • Purification: The final product is typically isolated by neutralization, extraction with an organic solvent, and subsequent purification by crystallization or chromatography.

Synthesis_of_4_Aminopyridine Pyridine Pyridine Pyridine_N_Oxide Pyridine_N_Oxide Pyridine->Pyridine_N_Oxide Oxidation Four_Nitro_Pyridine_N_Oxide Four_Nitro_Pyridine_N_Oxide Pyridine_N_Oxide->Four_Nitro_Pyridine_N_Oxide Nitration Four_Aminopyridine Four_Aminopyridine Four_Nitro_Pyridine_N_Oxide->Four_Aminopyridine Reduction

Caption: Synthetic pathway for 4-aminopyridine.

Synthesis of 3,4-Diaminopyridine

3,4-Diaminopyridine is a key therapeutic agent and can be synthesized from 4-aminopyridine. A common route involves the nitration of 4-aminopyridine followed by reduction.

  • Step 1: Nitration of 4-Aminopyridine: Dissolve 4-aminopyridine in concentrated sulfuric acid and cool the mixture in an ice bath.[9] Slowly add fuming nitric acid dropwise while maintaining a low temperature (0-10 °C).[9] After the addition, continue stirring at low temperature for several hours, then allow the reaction to warm to room temperature and heat to drive the reaction to completion.[9]

  • Work-up and Isolation of 4-Amino-3-nitropyridine: Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia solution) to precipitate the 4-amino-3-nitropyridine.[9] Collect the precipitate by filtration.

  • Step 2: Reduction of 4-Amino-3-nitropyridine: Reduce the nitro group of 4-amino-3-nitropyridine to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol.[10]

  • Purification: After the reduction is complete, filter off the catalyst and remove the solvent. The resulting 3,4-diaminopyridine can be purified by recrystallization.

Pharmacological Properties and Mechanism of Action

The primary pharmacological action of many aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[1] By blocking these channels, aminopyridines prolong the duration of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine.

Mechanism_of_Action cluster_neuron Presynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Kv_Channel Voltage-Gated K⁺ Channel Depolarization->Kv_Channel Opens Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Kv_Channel->Action_Potential Repolarization (K⁺ efflux) Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca²⁺ influx triggers Aminopyridine Aminopyridine Aminopyridine->Kv_Channel Blocks HPLC_Workflow Plasma_Sample Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatography C18 Reverse-Phase Chromatography HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Quantification Quantification Detection->Quantification

Sources

Methodological & Application

Application Note: Protocol for Synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a critical pharmacophore in the development of peptidomimetics, integrin antagonists, and enzyme inhibitors. Its amphoteric nature and potential for self-polymerization make direct synthesis challenging. This application note details a robust, three-step protocol utilizing lateral lithiation of N-Boc-protected 2-amino-6-methylpyridine. This route offers superior regioselectivity and scalability compared to classical malonate displacements or Pinner reactions, avoiding the formation of cyclic byproducts (e.g., lactams).

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the acetic acid moiety at the C2 position while preserving the sensitive amino group at C6. The strategy relies on the acidity of the lateral methyl protons in 2-picoline systems, which can be selectively deprotonated by organolithium reagents when the amine is suitably protected.

Strategic Logic:

  • Protection: The C6-amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent nucleophilic interference and direct the lithiation.

  • C-C Bond Formation: Lateral lithiation of the C2-methyl group creates a nucleophilic species that attacks diethyl carbonate, installing the ester functionality.

  • Global Deprotection: Acidic hydrolysis simultaneously cleaves the Boc group and hydrolyzes the ester, yielding the target hydrochloride salt.

Retrosynthesis Target (6-Amino-pyridin-2-yl)-acetic acid HCl Intermediate1 Ethyl (6-((tert-butoxycarbonyl)amino) pyridin-2-yl)acetate Target->Intermediate1 Hydrolysis & Deprotection (HCl) Intermediate2 tert-Butyl (6-methylpyridin-2-yl)carbamate Intermediate1->Intermediate2 Lateral Lithiation (n-BuLi) + Diethyl Carbonate Start 2-Amino-6-methylpyridine (Commercially Available) Intermediate2->Start Boc Protection (Boc2O)

Figure 1: Retrosynthetic pathway utilizing lateral lithiation strategy.

Experimental Protocol

Step 1: Protection of 2-Amino-6-methylpyridine

This step masks the nucleophilic amine, preventing side reactions with the organolithium reagent.

  • Reagents: 2-Amino-6-methylpyridine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.2 equiv), DMAP (0.05 equiv).

  • Solvent: Dichloromethane (DCM).

  • Conditions: Room Temperature (RT), 16 h.

Procedure:

  • Dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in anhydrous DCM (200 mL).

  • Add Triethylamine (16.7 mL, 120 mmol) and DMAP (0.61 g, 5 mmol).

  • Cool to 0°C and add a solution of Boc₂O (24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow to warm to RT and stir overnight.

  • Workup: Wash with 1M HCl (2 x 100 mL) to remove unreacted starting material, followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90-95% of tert-butyl (6-methylpyridin-2-yl)carbamate as a white solid.

Step 2: Lateral Lithiation and Ethoxycarbonylation (Critical Step)

This step installs the carbon framework. The use of 2 equivalents of n-BuLi is essential: the first equivalent deprotonates the carbamate N-H, and the second deprotonates the lateral methyl group.

  • Reagents: N-Boc-2-amino-6-methylpyridine (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 2.2 equiv), Diethyl carbonate (1.5 equiv).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C under Argon/Nitrogen atmosphere.

Procedure:

  • Charge a flame-dried 3-neck flask with N-Boc-2-amino-6-methylpyridine (10.4 g, 50 mmol) and anhydrous THF (150 mL) under inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump over 45 minutes. Caution: Exothermic.

    • Observation: The solution will turn a deep red/orange color, indicating the formation of the dianion.

  • Stir at -78°C for 1 hour to ensure complete lithiation.

  • Add Diethyl carbonate (9.1 mL, 75 mmol) in one portion.

  • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Carefully add sat. NH₄Cl solution (50 mL) at 0°C.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) to isolate Ethyl (6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate.

  • Yield: Expect 65-75%.

Step 3: Global Deprotection and Salt Formation

Acidic hydrolysis removes the Boc group and hydrolyzes the ethyl ester in a single operation.

  • Reagents: 6M Hydrochloric Acid (HCl).[1]

  • Solvent: 1,4-Dioxane or Water.

  • Conditions: Reflux (100°C), 4-6 h.

Procedure:

  • Dissolve the intermediate ester (5.0 g) in 1,4-dioxane (20 mL).

  • Add 6M HCl (30 mL).

  • Heat to reflux (100°C) for 4 hours. Monitor by LC-MS for disappearance of the Boc-protected species.

  • Cool to RT. The solvent is removed under reduced pressure to give a viscous oil or solid.

  • Crystallization: Triturate the residue with Acetone or Diethyl Ether to induce crystallization of the hydrochloride salt.

  • Filter and dry under vacuum over P₂O₅.

  • Final Product: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (White to off-white solid).

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Lateral Lithiation cluster_2 Step 3: Hydrolysis S1 2-Amino-6-picoline + Boc2O S1_Out N-Boc Intermediate S1->S1_Out DCM, RT, 16h S2_Reagents 1. n-BuLi (2.2 eq), -78°C 2. Diethyl Carbonate S1_Out->S2_Reagents THF, Anhydrous S2_Out Ethyl (N-Boc-amino)acetate S2_Reagents->S2_Out Quench NH4Cl S3_Reagents 6M HCl, Reflux S2_Out->S3_Reagents Final (6-Amino-pyridin-2-yl)- acetic acid HCl S3_Reagents->Final Deprotection & Hydrolysis

Figure 2: Step-by-step reaction workflow for the synthesis.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Lithiation/Coupling)Step 3 (Hydrolysis)
Limiting Reagent 2-Amino-6-picolineN-Boc-IntermediateEthyl Ester Intermediate
Key Reagent Boc₂O (1.1 eq)n-BuLi (2.2 eq)6M HCl (Excess)
Temperature 0°C → RT-78°C → 0°C100°C (Reflux)
Typical Yield 92%68%85%
Key Impurity Unreacted amine6-butyl-2-aminopyridine (alkylation)Incomplete decarboxylation
Appearance White SolidYellow Oil/SolidWhite Crystalline Solid

Troubleshooting & Critical Process Parameters (CPPs)

  • Moisture Sensitivity (Step 2): The lithiation step is strictly moisture-sensitive. Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column. Use a nitrogen/argon line with a bubbler.

  • Temperature Control (Step 2): Maintaining -78°C during n-BuLi addition is critical. Higher temperatures (> -60°C) during addition can lead to "halogen dance" type side reactions or nucleophilic attack on the pyridine ring (Bu-addition) rather than lateral deprotonation.

  • Stoichiometry of n-BuLi: You must use >2.0 equivalents. Using only 1.0 equivalent will simply deprotonate the amide nitrogen (N-H), leaving the methyl group untouched.

  • Product Stability: The final amino acid HCl salt is stable. However, the free base (zwitterion) is highly water-soluble and difficult to extract from aqueous media. Isolating as the HCl salt via evaporation and trituration is recommended over aqueous workup at Step 3.

References

  • Lateral Lithiation Strategy

    • Source: TU Dortmund Repository. "Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity." (Dissertation). Describes the synthesis of 2-(6-aminopyridin-2-yl)
    • URL:[Link]

  • General Lithiation of Picolines

    • Title: "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents."[2]

    • Source: ResearchG
    • URL:[Link]

  • Intermediate Characterization (Ethyl Ester): Title: "Ethyl (6-aminopyridin-2-yl)acetate CAS 71469-82-4." Source: ChemicalBook / Alchem Pharmtech.

Sources

HPLC analysis method for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Abstract

This application note details a validated, self-correcting HPLC protocol for the quantification of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (6-APA-HCl). Due to the compound's zwitterionic nature and high polarity, traditional C18 methods often fail to provide adequate retention or peak symmetry. This guide introduces a Polar-Functionalized C18 (AQ-C18) method utilizing acidic pH control to suppress silanol interactions and optimize ionization states. The method ensures separation from common synthetic impurities and the counter-ion (chloride), suitable for QC and pharmacokinetic monitoring.

Introduction & Chemical Logic

The Analyte
  • Compound: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride[1]

  • Chemical Structure: A pyridine ring substituted with an exocyclic amine at position 6 and an acetic acid moiety at position 2.[1]

  • Key Properties:

    • Amphoteric: Contains a basic pyridine nitrogen (

      
      ) and an acidic carboxyl group (
      
      
      
      ).[1]
    • Polarity: Highly hydrophilic (

      
      ), leading to poor retention on standard alkyl-bonded phases.
      
    • Salt Form: The hydrochloride salt dissociates in solution; the free chloride ion (

      
      ) elutes at the void volume (
      
      
      
      ) and can interfere with detection at low wavelengths (<220 nm).[1]
The Chromatographic Challenge

Standard C18 columns often result in "peak collapse" for 6-APA-HCl because:

  • Dewetting: Highly aqueous mobile phases (necessary for retention) cause phase collapse in standard C18 chains.[1]

  • Secondary Interactions: At neutral pH, the protonated amine interacts with residual silanols on the silica support, causing severe tailing.

  • Zwitterionic Repulsion: At pH 7, the molecule is zwitterionic, reducing hydrophobic interaction with the stationary phase.

The Solution: Acidic Aqueous C18

We utilize a Polar-Endcapped C18 (C18-AQ) column.[1] The polar end-capping prevents phase collapse in 100% aqueous conditions. By buffering the mobile phase to pH 2.8 , we achieve two critical effects:

  • Carboxyl Protonation: The acetic acid group (

    
    ) remains neutral, increasing hydrophobicity.[1]
    
  • Silanol Suppression: The acidic environment suppresses the ionization of surface silanols (

    
    
    
    
    
    
    
    ), eliminating the cation-exchange mechanism that causes tailing.[1]

Experimental Protocol

Reagents & Chemicals
  • Reference Standard: (6-Amino-pyridin-2-yl)-acetic acid HCl (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Instrumentation
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm or 5 µm).

    • Rationale: These columns are designed to withstand 100% aqueous flow without dewetting.

Chromatographic Conditions
ParameterSettingNotes
Mobile Phase A 20 mM

in Water, pH 2.8
Adjust pH with Dilute

.[1] Filter (0.22 µm).
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks than MeOH for pyridines.[1]
Flow Rate 1.0 mL/minStandard backpressure < 2000 psi.
Column Temp 30°CControlled temp ensures retention time reproducibility.[1]
Injection Volume 5 - 10 µLAvoid overloading to prevent peak fronting.
Detection UV @ 240 nm (Primary)Secondary monitoring at 254 nm.[1]
Run Time 15 MinutesIncludes re-equilibration.[1]
Gradient Program

Designed to retain the polar analyte initially, then elute hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retention)
3.0955End Initial Hold
8.06040Linear Gradient (Elution)
10.06040Wash
10.1955Return to Initial
15.0955Re-equilibration

Sample Preparation

Critical Step: The sample solvent (diluent) must match the initial mobile phase strength to prevent "solvent effect" peak distortion.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 6-APA-HCl into a 10 mL volumetric flask.

    • Dissolve in Mobile Phase A (Buffer). Do not use pure organic solvent.

    • Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A.

    • Filter through a 0.2 µm PTFE or Nylon syringe filter before injection.

Method Development & Logic Visualization

The following diagram illustrates the decision-making process for selecting this specific method over alternatives like HILIC or Ion-Pairing.

MethodLogic Start Analyte: (6-Amino-pyridin-2-yl)-acetic acid (Polar, Zwitterionic) Challenge Challenge: Poor Retention on C18 Peak Tailing (Silanols) Start->Challenge Decision Select Stationary Phase Strategy Challenge->Decision Path1 Standard C18 Decision->Path1 High Aqueous Path2 HILIC Decision->Path2 High Organic Path3 Polar-Embedded C18 (AQ) Decision->Path3 High Aqueous Fail1 Phase Collapse (Dewetting) Path1->Fail1 Fail2 Long Equilibration Sample Solubility Issues Path2->Fail2 Success Robust Retention 100% Aqueous Stability Path3->Success Opt Optimization: Acidic pH (2.8) Success->Opt Result Result: Protonated Acid (Neutral) Suppressed Silanols Sharp Peak Shape Opt->Result

Caption: Decision matrix for selecting Polar-Embedded C18 over Standard C18 or HILIC for polar zwitterions.

System Suitability & Troubleshooting

Acceptance Criteria (SST)
  • Retention Time (

    
    ):  3.5 – 5.0 minutes (Must be > 2.5x void volume).
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ):  > 2000.
    
  • Precision (%RSD): < 1.0% for n=5 injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Early Elution (

min)
Phase collapse or pH too high.[1]Ensure column is "AQ" type. Lower pH to 2.5 to ensure carboxyl protonation.
Peak Tailing (

)
Silanol interaction.Increase buffer concentration to 50 mM. Ensure pH is < 3.0.
Peak Splitting Sample solvent mismatch.Crucial: Dissolve sample in Mobile Phase A (Buffer), NOT pure ACN.
Baseline Drift UV absorbance of buffer.Ensure high-quality HPLC grade Phosphate. Avoid Acetate at < 230 nm.

Workflow Diagram

Workflow Prep 1. Sample Prep Dissolve 10mg in Buffer Filter 0.2µm Setup 2. System Setup Column: C18-AQ MP: PO4 (pH 2.8) / ACN Prep->Setup Run 3. Analysis Inj: 5µL, Flow: 1mL/min Gradient Elution Setup->Run Data 4. Data Processing Integrate @ 240nm Calc SST & Purity Run->Data

Caption: Step-by-step analytical workflow from sample preparation to data processing.

References

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link] (Accessed Oct 2023).

  • Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link] (Accessed Oct 2023).

  • PubChem. 2-(2-Aminopyridin-4-yl)acetic acid Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2002).[1] The Role of pH in Reversed-Phase HPLC. LCGC North America. Explains the suppression of silanol ionization at acidic pH.

Sources

LC-MS protocol for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of (6-Amino-pyridin-2-yl)-acetic acid (herein referred to as 6-APAA ).

6-APAA is a highly polar, zwitterionic small molecule (MW 152.15 g/mol ). Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this analyte due to its hydrophilicity, leading to elution in the void volume and significant signal suppression from unretained matrix salts. While ion-pairing reagents can improve retention, they are detrimental to MS sensitivity and system hygiene.

The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide-functionalized stationary phase. This approach ensures:

  • Superior Retention: Separation from the void volume and matrix interferences.

  • Enhanced Sensitivity: High organic mobile phase content improves desolvation efficiency in the Electrospray Ionization (ESI) source.

  • Robustness: Elimination of ion-pairing reagents prevents source contamination.

Analyte Profile & Physicochemical Context

Understanding the molecule is the first step to successful method development.

PropertyDescriptionImpact on Protocol
Structure Pyridine ring with 2-acetic acid and 6-amino substituents.[1][2]Amphoteric nature requires careful pH control.
Form Hydrochloride Salt (HCl).Dissociates in solution. Chloride ions (

) must be chromatographically separated to prevent ion suppression.
pKa Values Acidic (COOH): ~4.8 Basic (Pyridine N/NH2): ~6.7At neutral pH, the molecule is zwitterionic (net charge 0), reducing RPLC retention.
LogP < 0 (Highly Hydrophilic)Critical: RPLC C18 columns are unsuitable. HILIC is required.[3][4]

Experimental Protocol

Reagents and Standards
  • Analyte: (6-Amino-pyridin-2-yl)-acetic acid Hydrochloride (Reference Standard).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 6-APAA-d4) or a structural analog (e.g., 2-pyridylacetic acid) if isotopologues are unavailable.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Methanol.

  • Additives: LC-MS Grade Ammonium Formate and Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for highly polar analytes to avoid breakthrough losses on standard SPE cartridges.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) or aqueous standard into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The high organic content matches the initial HILIC mobile phase conditions.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly. Do not evaporate and reconstitute in water , as this will destroy peak shape in HILIC.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent Poroshell 120 HILIC-Z.

    • Why: Amide phases provide excellent retention for polar amines and acids via hydrogen bonding and partition mechanisms.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Configuration

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Mechanism:[3][5] Low pH ensures the amino group is protonated (

      
      ) and the carboxylic acid is partially protonated, stabilizing the ionization state.
      
  • Mobile Phase B (Organic): Acetonitrile:Water (95:5 v/v) with 10 mM Ammonium Formate.

    • Note: Adding buffer to the organic phase prevents salt precipitation during mixing.

Gradient Table

Time (min) % Mobile Phase A % Mobile Phase B State
0.00 5 95 Loading
1.00 5 95 Isocratic Hold
4.00 40 60 Elution Gradient
4.50 50 50 Wash
4.60 5 95 Return to Initial

| 7.00 | 5 | 95 | Re-equilibration |

Critical Step: HILIC columns require longer re-equilibration times (approx. 10-20 column volumes) than RPLC to re-establish the water layer on the stationary phase.

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization, Positive Mode (

    
    ).
    
  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C (High temp required for aqueous elution).

  • Cone Gas: 150 L/Hr.

MRM Transitions (Pre-Validation) Note: Exact collision energies (CE) vary by instrument platform (e.g., Sciex vs. Thermo vs. Waters). Optimize using the "Autotune" feature.

AnalytePrecursor (

)
Product (

)
TypeProposed Mechanism
6-APAA 153.1 (

)
107.1 QuantifierLoss of HCOOH (

)
6-APAA 153.1136.1QualifierLoss of

(

)
6-APAA 153.179.0QualifierPyridine ring fragment

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, highlighting the critical decision points for maintaining data integrity.

G cluster_0 Critical Quality Attribute Start Start: Sample (Plasma/Standard) Prep Protein Precipitation (ACN + 0.1% FA) Start->Prep Centrifuge Centrifuge (10,000g, 10 min) Prep->Centrifuge Supernatant Collect Supernatant (Organic-rich) Centrifuge->Supernatant Decision Diluent Check: Is sample >80% Organic? Supernatant->Decision Modify Add ACN to match Initial Mobile Phase Decision->Modify No (<80%) Inject Inject onto HILIC Column (Amide Phase) Decision->Inject Yes Modify->Inject Separation Gradient Elution (95% -> 60% ACN) Inject->Separation Detection MS/MS Detection (MRM: 153.1 -> 107.1) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: Step-by-step analytical workflow emphasizing the critical requirement of organic solvent matching prior to HILIC injection.

Validation & Troubleshooting

Linearity and Range
  • Expected Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to accurately quantify the lower end of the curve.
    
Matrix Effects

Because 6-APAA elutes early in RPLC but has moderate retention in HILIC, check for phospholipid suppression.

  • Test: Post-column infusion. Inject a blank plasma extract while infusing the analyte. Look for dips in the baseline.

  • Mitigation: If suppression occurs at the retention time (RT), flatten the gradient slope to shift the analyte away from the phospholipid elution zone.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Buffer concentration is at least 10mM. Check pH is ~3.5.
Split Peaks Injection solvent mismatch.Critical: Sample diluent must be at least 80% ACN. Aqueous samples injected onto HILIC cause "solvent wash" effects.
RT Shift Incomplete equilibration.Increase re-equilibration time at the end of the gradient (at least 10 column volumes).

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

    • Grounding: Defines the mechanism of water-layer formation essential for HILIC separ
  • Jemal, M., et al. (2010). Hydrophilic interaction chromatography (HILIC) as an alternative to reversed phase chromatography for polar analytes.[5][6] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Grounding: Validates the use of HILIC for drug metabolites with high polarity.[7]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

    • Grounding: Provides the regulatory framework for the validation parameters (Linearity, LLOQ) cited in Section 5.
  • Agilent Technologies. (2020). Analysis of Polar Metabolites using HILIC-Z. Application Note 5994-1367EN. Link

    • Grounding: Supports the choice of Zwitterionic/Amide phases for amino-acid-like small molecules.

Sources

Experimental setup for scaling up (6-Amino-pyridin-2-yl)-acetic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a pivotal building block in contemporary drug discovery and development. Its structural motif is incorporated into a variety of pharmacologically active molecules, making a reliable and scalable synthesis of this intermediate a critical objective for pharmaceutical and chemical manufacturing. This application note provides a comprehensive guide for the scaled-up synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, focusing on a robust and reproducible process. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both safety and success in a larger-scale production environment.

Synthetic Strategy and Mechanistic Considerations

The chosen synthetic route for the scaled-up preparation of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride involves a two-step process starting from the readily available 2-amino-6-methylpyridine. This strategy is advantageous due to its straightforward nature and the use of relatively inexpensive starting materials.

The overall reaction scheme is as follows:

cluster_0 Reaction Scheme 2-amino-6-methylpyridine 2-amino-6-methylpyridine Intermediate (6-methyl-pyridin-2-ylamino)-acetic acid 2-amino-6-methylpyridine->Intermediate 1. Chloroacetic acid, Na2CO3, H2O, Reflux Chloroacetic acid Chloroacetic acid Final_Product (6-Amino-pyridin-2-yl)-acetic acid hydrochloride Intermediate->Final_Product 2. HCl A Charge 2-amino-6-methylpyridine and water to reactor B Add sodium carbonate solution A->B C Slowly add chloroacetic acid solution (Control exotherm) B->C D Heat to reflux (100°C) for 4-6 hours C->D E Cool to room temperature D->E F Acidify with HCl to pH 3-4 E->F G Decolorize with activated carbon F->G H Filter hot solution G->H I Crystallize intermediate by cooling H->I J Isolate intermediate by filtration I->J K Suspend intermediate in water and heat J->K L Add concentrated HCl to pH 1 K->L M Crystallize hydrochloride salt by cooling L->M N Isolate final product by filtration M->N O Wash with cold ethanol N->O P Dry under vacuum O->P

Caption: Experimental workflow for the synthesis.

Process Parameters and Expected Results

Parameter Value Rationale
Molar ratio of reactants 1 : 1.1 : 1.2 (Amine : Acid : Base)A slight excess of chloroacetic acid and base ensures complete conversion of the starting amine.
Reaction Temperature Reflux (~100 °C)Provides sufficient energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate.
Reaction Time 4-6 hoursSufficient time for the reaction to go to completion.
pH for intermediate isolation 3-4At this pH, the product precipitates while impurities may remain in solution.
pH for hydrochloride salt formation ~1Ensures complete formation of the hydrochloride salt. [1]
Expected Yield 70-80%
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%

Characterization

The identity and purity of the final product, (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

  • Melting Point: As a preliminary check of purity.

Conclusion

This application note details a robust and scalable protocol for the synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The provided rationale for each step aims to empower the user with a deeper understanding of the process, facilitating troubleshooting and further optimization.

References

  • Vertex AI Search. The Synthesis and Chemical Utility of 2-Amino-6-picoline.
  • ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis.
  • Google Patents.
  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • ResearchGate.
  • Google Patents. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • ResearchGate.
  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Fisher Scientific.
  • EPFL. Protocol for quenching reactive chemicals.
  • Google Patents.
  • Open Access Journals. A Report on Reagents and its Quenching Methods.
  • Wikipedia. Grignard reagent.
  • Deep Blue Repositories. Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
  • Sigma-Aldrich.
  • Loba Chemie. SODAMIDE EXTRA PURE.
  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine.
  • The Sarpong Group.
  • Master Organic Chemistry. Protecting Groups In Grignard Reactions.
  • ResearchGate.
  • KGROUP. Quenching Reactive Substances.
  • CAMEO Chemicals. SODIUM AMIDE.
  • Reddit. What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?.
  • MATERIAL SAFETY D
  • University of Rochester. How To Run A Reaction: The Quench.
  • CrystEngComm (RSC Publishing). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.

Sources

Use of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Abstract

This guide details the protocol for utilizing (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (6-APAA[1]·HCl) as a ligand in coordination chemistry. Unlike simple picolinic acid derivatives, 6-APAA features a methylene spacer (


) extending the carboxylate arm, creating a flexible six-membered chelate ring  upon coordination.[1] Furthermore, the 6-amino substituent electronically activates the pyridine ring while offering secondary coordination or hydrogen-bonding sites.[1] This note covers the critical deprotonation of the hydrochloride salt, coordination modes, and synthesis protocols for transition metal and lanthanide complexes relevant to drug discovery.

Ligand Profile & Coordination Logic

To successfully utilize 6-APAA, one must understand its donor atom geometry and electronic influence.[1]

  • Primary Coordination (The "Bite"): The Pyridine Nitrogen (

    
    ) and the Carboxylate Oxygen (
    
    
    
    ) act as the primary chelating unit. The methylene bridge creates a six-membered metallacycle (Metal-O-C-C-C-N), which is more flexible than the rigid five-membered rings formed by picolinic acid.[1]
  • Electronic Effect: The amino group (

    
    ) at position 6 is a strong electron-donating group (EDG). This increases the electron density on the pyridine ring, making the 
    
    
    
    a "harder" and more basic donor, significantly enhancing affinity for hard Lewis acids (e.g.,
    
    
    ,
    
    
    ) and borderline metals (
    
    
    ,
    
    
    ).
  • The Hydrochloride Factor: The starting material is supplied as an HCl salt to ensure stability. Direct addition to metal salts without pH adjustment will fail because the protonated pyridine and carboxylic acid cannot coordinate effectively.

Table 1: Ligand Donor Properties
Donor SiteHybridizationHard/Soft CharacterRole
Pyridine Nitrogen (

)

Borderline/HardPrimary anchor for metal binding.[1]
Carboxylate (

)

HardCharge neutralization; forms chelate ring.[1]
Amino Nitrogen (

)

(partial

)
HardSecondary binding (bridging) or H-bond donor for supramolecular assembly.

Critical Protocol: Ligand Activation (Deprotonation)

The following workflow illustrates the mandatory activation step to convert the stable HCl salt into the reactive anionic ligand (


).

LigandActivation HCl_Salt (6-Amino-pyridin-2-yl)-acetic acid Hydrochloride (Solid) Solvation Solvation (MeOH or H2O) HCl_Salt->Solvation Dissolve Base_Add Base Addition (2.0 - 2.2 eq.) Solvation->Base_Add Stir 10 min Intermediate Free Ligand Species (Deprotonated Carboxylate & Pyridine) Base_Add->Intermediate pH 7.5 - 8.5 Metal_Add Metal Salt Addition (M-Clx / M-OAc) Intermediate->Metal_Add In situ Complex Coordination Complex [M(L)n] Metal_Add->Complex Reflux/Stir

Figure 1: Step-by-step activation workflow. Note that 2 equivalents of base are often required: one to neutralize the HCl counter-ion and one to deprotonate the carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of Copper(II) Bio-Inorganic Models

Target Application: Enzyme inhibition studies (e.g., metalloproteases) or DNA binding assays.

Reagents:

  • Ligand: (6-Amino-pyridin-2-yl)-acetic acid HCl (1 mmol, 224.6 mg)[1]

  • Metal Salt:

    
     (1 mmol) [Note: Acetate salts are preferred as they act as internal buffers]
    
  • Solvent: Methanol (MeOH, 20 mL)

  • Base: Triethylamine (

    
    )
    

Procedure:

  • Dissolution: Dissolve 1 mmol of the Ligand HCl salt in 15 mL of MeOH. The solution will be acidic.

  • Neutralization: Add 2.0 mmol of

    
     dropwise. Monitor clarity; the solution should remain clear. Stir for 15 minutes at room temperature (RT).
    
  • Metal Addition: Dissolve 1 mmol of

    
     in 5 mL MeOH and add it slowly to the ligand solution.
    
    • Observation: A color change (typically to deep blue/green) indicates coordination of the amine/pyridine nitrogen.

  • Reaction: Reflux at 60°C for 2 hours.

  • Isolation: Allow the solution to evaporate slowly at RT to promote crystallization. If precipitation is rapid, filter and wash with cold MeOH.

Validation:

  • IR Spectroscopy: Look for the shift in the carboxylate stretch. The asymmetric

    
     should shift from ~1700 cm
    
    
    
    (free acid) to ~1600 cm
    
    
    (coordinated).
  • EPR (Electron Paramagnetic Resonance): Confirm Cu(II) geometry (square planar vs. tetrahedral).

Protocol B: Lanthanide (Eu/Tb) Luminescent Probes

Target Application: High-contrast imaging agents.[1] The 6-amino group acts as an "antenna" to absorb energy and transfer it to the metal.[1]

Reagents:

  • Ligand: 1 mmol[1][2]

  • Metal Salt:

    
     (0.33 mmol) [Targeting a 3:1 Ligand:Metal ratio]
    
  • Base:

    
     (1M aqueous solution)
    
  • Solvent: Water/Ethanol (1:1 mixture)

Procedure:

  • Suspend 1 mmol of Ligand HCl in 10 mL water.

  • Adjust pH to 7.5–8.0 using 1M NaOH. The ligand becomes soluble as the sodium salt.

  • Add 0.33 mmol of the Lanthanide salt dissolved in 5 mL Ethanol.

  • A heavy precipitate often forms immediately (neutral charge complex

    
    ).
    
  • Heat at 50°C for 1 hour to ensure thermodynamic product formation.

  • Centrifuge and wash the precipitate with water (to remove NaCl) and then ethanol.

Structural & Mechanistic Analysis

Understanding the topology of the resulting complex is vital for structure-activity relationship (SAR) studies in drug development.

CoordinationModes Ligand Ligand (L) (6-Amino-pyridin-2-yl)-acetate Mode1 Mode A: N,O-Chelate Monomeric (1:1, 1:2) Most Common for Cu, Zn Ligand->Mode1 Low Steric Bulk High Dilution Mode2 Mode B: Bridging Polymeric/Dimeric Common for Ag, Pb Ligand->Mode2 High Conc. Linear Metals Mode3 Mode C: H-Bond Stabilized Supramolecular Network 6-NH2 H-bonds to solvent/receptor Ligand->Mode3 Crystal Packing Bioactivity Bioactivity Mode1->Bioactivity Enzyme Active Site Mimic Solubility Solubility Mode3->Solubility Increases Water Sol.

Figure 2: Potential coordination modes. Mode A is the primary target for discrete metallodrug candidates.

Key Mechanistic Insight (Causality): The 6-amino group is sterically significant. While it increases the basicity of the pyridine nitrogen (enhancing


), it may prevent the formation of "homoleptic" octahedral complexes (e.g., 

) with small metal ions due to clashing between the amino protons of adjacent ligands. This often forces the complex into distorted geometries, which can be advantageous for catalytic turnover (open coordination sites).

References

  • Coordination of Pyridylacetic Acids

    • Title: Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid deriv
    • Relevance: Establishes the baseline for pyridine-carboxylate chel
    • Source:

  • Aminopyridine Ligand Behavior

    • Title: Amin

      
      -Coordination Catalysis.[1][3]
      
    • Relevance: Highlights the electronic activation of the pyridine ring by amino substituents and their interaction with transition metals.
    • Source:

  • Related Ligand Systems (6-Methylpyridin-2-yl-amino derivatives)

    • Title: Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid...
    • Relevance: Demonstrates the antimicrobial efficacy of copper complexes with 6-substituted pyridine ligands, validating the drug development p
    • Source:

  • Properties of the Hydrochloride Salt

    • Title: 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride Product Info.[1]

    • Relevance: Provides physicochemical data (solubility, storage) for the specific salt forms of aminopyridyl acetic acids.
    • Source:

Sources

Step-by-step guide to recrystallize (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Dynamics for (6-Amino-pyridin-2-yl)-acetic acid Hydrochloride

Abstract

This application note details a robust protocol for the recrystallization of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (CAS: 16179-97-8 / Analogous).[1] As a critical intermediate in the synthesis of peptidomimetics and integrin antagonists, the purity of this zwitterionic salt is paramount.[1] This guide addresses specific challenges—namely, the compound's propensity for thermal decarboxylation, its high hygroscopicity, and the difficulty of separating inorganic salts derived from precursor hydrolysis.[1] We present a validated Solvent/Anti-Solvent methodology utilizing a Methanol/Ethyl Acetate system to achieve purities >98% with controlled particle morphology.

Part 1: Pre-Formulation Assessment & Thermodynamics

The Physicochemical Challenge

The molecule contains three distinct functional zones that complicate purification:

  • Pyridine Ring: Basic nitrogen (pKa ~5-6), susceptible to protonation.[1]

  • Exocyclic Amine (C6): Weakly basic, electron-donating, increases ring electron density.[1]

  • Acetic Acid Tail (C2): Acidic (pKa ~4), prone to decarboxylation at elevated temperatures (>80°C) due to the electron-withdrawing nature of the protonated pyridine ring.[1]

Critical Risk: If the crystallization temperature exceeds the thermal stability limit, the compound irreversibly degrades into 2-amino-6-methylpyridine and


.[1]
Solubility Profile

The following solubility mapping dictates the solvent selection.

Solvent SystemSolubility (25°C)Solubility (50°C)Suitability
Water Very High (>100 mg/mL)Very HighPoor. Losses are too high; hard to dry.[1]
Methanol (MeOH) Moderate (20-40 mg/mL)HighIdeal Solvent. Good dissolution, easy removal.[1]
Ethanol (EtOH) LowModerateAlternative. Requires higher T (Risk).[1]
Ethyl Acetate (EtOAc) InsolubleInsolubleIdeal Anti-Solvent.
Diethyl Ether/MTBE InsolubleInsolubleAlternative Anti-Solvent.
Hexane InsolubleInsolublePoor. Oils out rather than crystallizes.

Part 2: Strategic Process Logic

The following decision tree illustrates the logic used to select the Methanol/Ethyl Acetate system over aqueous cooling crystallization.

SolventSelection Start Start: Crude (6-Amino-pyridin-2-yl)-acetic acid HCl CheckInorganic Contains Inorganic Salts (NaCl/KCl)? Start->CheckInorganic SolubilityCheck Solubility in MeOH? CheckInorganic->SolubilityCheck Yes (Common from hydrolysis) AqueousRoute Aqueous Recrystallization SolubilityCheck->AqueousRoute No (Unlikely) OrganicRoute Organic Solvent/Anti-Solvent SolubilityCheck->OrganicRoute Yes (Preferred) DecarbRisk Risk of Decarboxylation (>80°C) AqueousRoute->DecarbRisk Requires high T to dissolve FinalSystem Selected System: MeOH (Solvent) / EtOAc (Anti-Solvent) OrganicRoute->FinalSystem Allows filtration of inorganics + Low T

Figure 1: Decision logic for selecting the anhydrous organic solvent system to minimize degradation and remove inorganic contaminants.[1]

Part 3: Detailed Recrystallization Protocol

Safety Warning: Perform all steps in a fume hood. The compound is an irritant. Avoid inhaling dust.[1]

Reagents:
  • Crude (6-Amino-pyridin-2-yl)-acetic acid HCl.[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

  • Activated Carbon (optional, for color removal).[1]

Step-by-Step Methodology:

1. Dissolution (The "Goldilocks" Zone)

  • Charge the crude solid into a round-bottom flask.

  • Add Methanol (approx. 5-7 mL per gram of solid).[1]

  • Heat gently to 40–45°C .

    • Critical Control:Do NOT exceed 50°C. Higher temperatures drastically increase the rate of decarboxylation [1].

  • Stir until the organic component is dissolved. If the crude material contains NaCl/KCl (from previous HCl acidification steps), these salts will remain suspended (undissolved).[1]

2. Filtration (Clarification)

  • While maintaining the solution at 40°C, filter through a Celite pad or a 0.45 µm PTFE membrane to remove undissolved inorganic salts and mechanical impurities.[1]

  • Optional: If the solution is dark, treat with activated carbon (5% w/w) for 10 minutes at 40°C prior to filtration.[1]

3. Nucleation & Crystal Growth (Anti-Solvent Addition)

  • Transfer the clear filtrate to a clean vessel equipped with an overhead stirrer.

  • Slowly add Ethyl Acetate (room temperature) dropwise to the warm methanol solution.

  • Ratio Target: Aim for a final solvent:anti-solvent ratio of 1:3 to 1:4.

  • Observation: The solution will turn turbid (cloud point). Stop addition briefly to allow stable nuclei to form (approx. 10 mins).

  • Resume addition of EtOAc until the target volume is reached.

4. Aging and Cooling [1]

  • Allow the slurry to cool slowly to room temperature (20°C) over 1 hour.

  • Further cool the slurry to 0–4°C (ice bath) for 2 hours to maximize yield.

    • Note: Rapid cooling may trap solvent inclusions or result in amorphous oiling out.[1]

5. Isolation and Drying

  • Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Wash: Rinse the cake with a cold mixture of MeOH/EtOAc (1:4 ratio) or pure EtOAc to remove mother liquor.

  • Drying: Dry in a vacuum oven at 35°C for 12–24 hours.

    • Caution: Do not use high heat for drying.[1] Ensure a trap is used if residual HCl off-gassing occurs.[1]

Part 4: Process Workflow Visualization

RecrystallizationWorkflow Step1 1. Dissolution Solvent: MeOH Temp: 45°C (Max) Step2 2. Clarification Remove NaCl/Insolubles Filter: 0.45µm Step1->Step2 Step3 3. Anti-Solvent Addition Agent: Ethyl Acetate Rate: Dropwise to Cloud Point Step2->Step3 Step4 4. Cooling & Aging Temp: 20°C -> 4°C Time: 2 Hours Step3->Step4 Step5 5. Isolation Vacuum Filtration Dry at 35°C (Vac) Step4->Step5

Figure 2: Operational workflow for the purification of (6-Amino-pyridin-2-yl)-acetic acid HCl.

Part 5: Analytical Validation & Troubleshooting

Quality Control Metrics
ParameterAcceptance CriterionMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0% (Area %)HPLC (C18, Phosphate Buffer/MeCN)
Chloride Content 16.5% ± 0.5% (Theoretical for Mono-HCl)Argentometric Titration
Residual Solvent < 3000 ppm (MeOH), < 5000 ppm (EtOAc)GC-Headspace
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: Anti-solvent added too fast or initial concentration too high.[1]

    • Fix: Re-heat to dissolve the oil, add a small amount of MeOH, and seed with pure crystals before adding EtOAc more slowly.

  • Problem: Low Yield.

    • Cause: Product too soluble in MeOH/EtOAc mix.[1]

    • Fix: Increase the ratio of EtOAc, or switch anti-solvent to MTBE or Diethyl Ether (higher volatility, lower solubility).[1]

  • Problem: Loss of Carboxyl Group (M-44 peak in MS).

    • Cause: Process temperature exceeded 60°C.

    • Fix: Strictly control dissolution temp <45°C.[1]

References

  • ChemicalBook. (2023).[1] Synthesis and properties of 6-Aminopyridine-2-carboxylic acid derivatives. Retrieved from [1]

  • MedChemExpress. (2023). 2-(Pyridin-2-yl)acetic acid hydrochloride Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][2] 2-Pyridylacetic acid hydrochloride Specification Sheet.[1][3][4] Retrieved from [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization Strategies.[1] Retrieved from

  • Google Patents. (2015).[1] Process for the preparation of 2-(2-aminothiazol-4-yl)-N-...[1][5] (Related aminopyridine intermediate purification). WO2015155664A1.[1] Retrieved from

Sources

Application Note: High-Throughput Screening of Aminopyridine Libraries for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Aminopyridines (APs) represent a privileged scaffold in medicinal chemistry, historically significant as potassium channel blockers (e.g., 4-Aminopyridine/Fampridine for Multiple Sclerosis). Modern drug discovery campaigns utilize AP libraries to identify subtype-selective modulators for neurodegenerative diseases, cardiac arrhythmias, and autoimmune disorders.

However, screening AP libraries presents distinct challenges:

  • Physicochemical Properties: The basicity of the pyridine nitrogen (pKa ~9.0) requires strict pH control in assay buffers to maintain consistent ionization states.

  • State-Dependence: APs typically bind to the open pore of

    
     channels; assays must therefore drive channels into the open state to detect binding.
    
  • False Negatives: Standard membrane potential dyes often lack the sensitivity to detect the fast-binding kinetics typical of small AP derivatives.

This guide details a validated workflow combining Thallium (


) Flux  for primary screening with Automated Patch Clamp (APC)  for hit confirmation, specifically optimized for the physicochemical profile of aminopyridines.

Library Management & Preparation

The "Hidden" Variable: DMSO Hydration Aminopyridines are generally soluble in DMSO, but they are hygroscopic. A critical failure point in HTS is the hydration of DMSO stocks. DMSO is hygroscopic and will absorb atmospheric water.[1]

  • Impact: Water absorption alters the molarity of the stock and can cause precipitation of lipophilic AP derivatives, leading to "crashing out" before the compound reaches the assay plate.

  • Protocol: Store all AP library master plates in desiccated, nitrogen-purged environments (e.g., Roylan Storage Pods).

  • QC Step: Periodically measure DMSO water content. If

    
    , re-make stocks.
    
Plate Formatting[2][3][4][5]
  • Format: 384-well, black-walled, clear-bottom (poly-D-lysine coated for HEK293/CHO adhesion).

  • Controls:

    • High Control (Max Block): 10 mM 4-Aminopyridine (or specific pore blocker like Agitoxin-2 if cost permits).

    • Low Control (Min Block): DMSO vehicle (0.1% final concentration).

    • Critical: Ensure final DMSO concentration in the assay well does not exceed 0.5%, as DMSO itself can modulate channel gating kinetics.

Workflow Visualization

The following diagram illustrates the integrated screening funnel, moving from virtual filtering to electrophysiological confirmation.

HTS_Workflow cluster_0 Phase 1: Enrichment cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Validation Library Aminopyridine Library (10k - 100k compounds) InSilico In Silico Filter (Docking to Kv Pore) Library->InSilico Structure Export TlFlux Thallium (Tl+) Flux Assay (FLIPR / FDSS) InSilico->TlFlux Selected Scaffolds Analysis Data Analysis (Z-Score > 0.5) TlFlux->Analysis Raw Fluorescence APC Automated Patch Clamp (QPatch / SyncroPatch) Analysis->APC Hits (>3 SD from mean) APC->Library SAR Feedback Hit Validated Hits (IC50 & State-Dependence) APC->Hit Electrophysiological Confirmation

Caption: Integrated HTS workflow for aminopyridine libraries. Blue: Input; Green: High-throughput optical assay; Red: Medium-throughput electrophysiology; Yellow: Output.

Primary Screen: Thallium ( ) Flux Assay[6]

While membrane potential dyes (e.g., DiBAC4(3)) are common, Thallium Flux is superior for aminopyridines because it directly measures ion permeability rather than the secondary effect of voltage change.


 acts as a surrogate for 

, passing through the channel and binding to a cytoplasmic dye (e.g., Thallos or FluxOR), causing a massive fluorescence increase.
Mechanistic Rationale

Aminopyridines block the channel pore. In a Tl-flux assay, a blocked channel prevents Tl+ entry, resulting in reduced fluorescence compared to controls. This "signal-off" (or reduced rate) mode is robust against the autofluorescence sometimes seen in heterocycles.

Protocol Details

Materials:

  • Cell Line: CHO or HEK293 stably expressing the

    
     target (e.g., 
    
    
    
    ).
  • Dye: Thallos-AM (Ion Biosciences) or FluxOR II (Thermo Fisher).

  • Masking Agent: Essential. Use a non-permeable quencher (e.g., TRS from Molecular Devices) in the extracellular buffer to eliminate background fluorescence from free dye.

Step-by-Step Workflow:

  • Cell Plating:

    • Dispense 10,000 cells/well in 20 µL culture medium.

    • Incubate 24h at 37°C/5%

      
      .
      
  • Dye Loading (The Critical Step):

    • Remove culture medium (or use no-wash kit if loosely adherent).

    • Add 20 µL Loading Buffer : HBSS-HEPES containing 2 µM Thallos-AM + 0.1% Pluronic F-127.

    • Pro-Tip: Add 2.5 mM Probenecid to inhibit anion transporters that pump the dye out of the cell.

    • Incubate 45 min at RT (Room Temp).

  • Compound Addition:

    • Add 10 µL of 3x concentrated Aminopyridine compounds.

    • Incubate 20 min. Note: Aminopyridines require time to equilibrate, especially if they are intracellular pore blockers.

  • Stimulation (The "Trigger"):

    • Transfer plate to FLIPR/FDSS reader.

    • Inject Stimulus Buffer : Chloride-free buffer containing 5 mM

      
       + 10 mM 
      
      
      
      .
    • Why Chloride-free?

      
       precipitates with 
      
      
      
      . Use Gluconate or Nitrate salts.
    • Why K+? A small amount of

      
       (10 mM) is needed to slightly depolarize the cell and open the voltage-gated channels, allowing 
      
      
      
      entry.
  • Read:

    • Excitation: 490 nm | Emission: 520 nm.

    • Read frequency: 1 Hz for 120 seconds.

Data Output: Calculate the Slope of the fluorescence increase (10s to 60s post-injection).



Secondary Screen: Automated Patch Clamp (APC)

Hits from the Tl-flux assay must be validated by electrophysiology. Fluorescence assays can yield false positives due to compounds quenching the dye or inhibiting transporters rather than the channel.

Platform
  • Systems: Nanion SyncroPatch 384 or Sophion QPatch.

  • Throughput: 384 parallel recordings.

Voltage Protocol for Aminopyridines

Since APs are often open-channel blockers , the voltage protocol must cycle the channel through open/closed states.

  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +40 mV for 200 ms (Opens channel; AP binds).

  • Repolarization: Step back to -80 mV.

  • Frequency: Repeat at 0.1 Hz.

  • Analysis: Measure steady-state current at the end of the +40 mV pulse.

Diagram: APC Chip Interface

APC_Setup cluster_chip Planar Patch Clamp Chip Well Extracellular Solution (Compound + Buffer) Cell Single Cell (HEK-Kv) Well->Cell Seals to Pore Cell->Pore Memb. Patch Suction Intracellular Solution (Suction Applied) Pore->Suction Whole Cell Access Electrode1 Reference Electrode Electrode1->Well Amplifier Amplifier (Voltage Clamp) Electrode1->Amplifier Electrode2 Recording Electrode Electrode2->Suction Electrode2->Amplifier

Caption: Schematic of planar patch clamp. Suction establishes a Giga-ohm seal, allowing direct measurement of current modulated by the aminopyridine derivative.

Data Analysis & Quality Control

Statistical Validation (Z-Prime)

For the assay to be valid for HTS, the


 factor must be 

.

Where:
  • 
    : Standard deviation of positive (blocked) and negative (vehicle) controls.
    
  • 
    : Means of controls.[2]
    

Troubleshooting Low Z':

  • High variability in max signal: Check cell density and Tl-dye loading time.

  • High background: Increase concentration of extracellular masking dye.

  • Drift: Ensure temperature control in the FLIPR (channel kinetics are temperature sensitive).

False Positive Filters (PAINS)

Aminopyridines are generally stable, but check hits against:

  • Fluorescence Quenchers: Run a counter-screen adding compound after dye loading but without channel stimulus. If fluorescence drops, it's a quencher.

  • Use-Dependent Block: If potency increases significantly with pulse frequency in APC, the compound is likely a use-dependent open channel blocker (desirable for some indications, but distinct from tonic block).

References

  • Assay Guidance Manual (NCBI). Thallium Flux Assay for High-Throughput Screening of Potassium Channels. [Link]

  • Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators. Journal of Biomolecular Screening. [Link]

  • Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. Nature Reviews Drug Discovery. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening. [Link]

Sources

Application Notes and Protocols: Formulation of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a heterocyclic compound incorporating a pyridine ring, an amino group, and an acetic acid moiety. This unique structural combination makes it a compound of interest for researchers in medicinal chemistry and drug development. Pyridine derivatives are integral to numerous pharmaceuticals, and the amino acid side chain offers potential for diverse biological interactions.[1][2] Proper formulation of this compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

This comprehensive guide provides detailed protocols and scientific rationale for the solubilization and formulation of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. The methodologies described herein are grounded in established principles of medicinal chemistry and formulation science, drawing upon data from structurally related compounds to ensure a robust starting point for your research.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development. While extensive experimental data for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is not widely available, we can infer key characteristics based on its structural components and data from analogous compounds.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring that can influence solubility and participate in hydrogen bonding.[2]

  • Amino Group: A basic functional group that can be protonated, enhancing aqueous solubility, particularly at acidic pH.

  • Acetic Acid Moiety: An acidic functional group that can be deprotonated, increasing aqueous solubility at basic pH.

  • Hydrochloride Salt: The hydrochloride form generally enhances the aqueous solubility and stability of basic compounds.

Based on these features, (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is expected to be an amphoteric molecule with its isoelectric point (pI) influenced by the pKa values of the amino, carboxylic acid, and pyridine ring nitrogen groups.

Data Summary from Analogous Compounds:

To provide a framework for formulation, the following table summarizes relevant properties of similar compounds. Note that these are for guidance, and empirical testing for the specific compound of interest is highly recommended.

PropertyAnalogous CompoundValueReference
Solubility (6-methyl-pyridin-2-ylamino)-acetic acidSoluble in water[3]
Solubility 2-AminopyridineSoluble in water, alcohol, benzene, ether[4]
Melting Point 2-Aminopyridine59-60 °C[5]
pKa (predicted) 2-(6-Chloropyridin-3-yl)acetic acid3.91 ± 0.10[6]
LogP (predicted) 2-Aminopyridine0.49[4]

Expert Insight: The hydrochloride salt form suggests that the compound will have its highest aqueous solubility at a lower pH, where the amino group and pyridine nitrogen are protonated. As the pH increases towards the pI, the compound will likely precipitate. Further increasing the pH above the pI will deprotonate the carboxylic acid, which may lead to an increase in solubility again, forming a carboxylate salt. For most biological assays conducted at or near physiological pH (7.4), careful consideration of buffering systems is essential to maintain solubility.

Safety, Handling, and Storage

Prior to handling (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The following are general safety precautions based on related compounds such as 2-aminopyridine.[7][8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Handling:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong acids and bases.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Protect from moisture and direct sunlight.[9]

Formulation for In Vitro Experimental Use

The primary goal for in vitro formulations is to achieve a stable, homogenous solution at the desired concentration in a vehicle that is compatible with the assay system and does not elicit off-target effects.

Workflow for In Vitro Formulation Development

InVitro_Workflow A Determine Target Concentration B Initial Solubility Screening A->B Guides solvent choice C Select Primary Solvent B->C Identify suitable solvents D Prepare Stock Solution C->D e.g., Water, DMSO, Ethanol E Assess Solution Stability D->E Visual inspection, light scattering F Prepare Working Solutions E->F Dilute from stock G Final Formulation in Assay Buffer F->G Final concentration

Caption: Workflow for developing an in vitro formulation.

Protocol 1: Aqueous Stock Solution Preparation

This protocol is suitable for assays where an aqueous vehicle is preferred.

  • Weighing: Accurately weigh the required amount of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in a sterile microcentrifuge tube or glass vial.

  • Initial Solubilization: Add a small volume of sterile, deionized water to the solid. Vortex briefly.

  • pH Adjustment (if necessary):

    • If the compound does not fully dissolve, the pH of the solution may be near its isoelectric point.

    • Carefully add 0.1 N HCl dropwise while vortexing.[10] The acidic environment will ensure the amino and pyridine groups are fully protonated, maximizing aqueous solubility.

    • Alternatively, for some applications, adjusting the pH with 0.1 N NaOH to deprotonate the carboxylic acid might be considered, though the hydrochloride salt form makes acidic conditions the more logical starting point.

  • Sonication/Heating: If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (37°C) can also be applied, but monitor for any signs of degradation.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired stock concentration (e.g., 10 mM or 100 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the aqueous stock solution at -20°C or -80°C. Perform a freeze-thaw stability study to ensure compound integrity over time.

Rationale: As an amino acid hydrochloride, the compound's solubility is expected to be highest in an acidic aqueous environment. The use of dilute HCl helps to maintain a pH well below the pI, preventing precipitation.[10]

Protocol 2: Organic Stock Solution Preparation (for less soluble applications)

For assays sensitive to pH changes or if high concentrations are required that are not achievable in aqueous solutions, an organic solvent may be necessary.

  • Weighing: Accurately weigh the (6-Amino-pyridin-2-yl)-acetic acid hydrochloride.

  • Solvent Selection: Common organic solvents for stock solutions include Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is a powerful solvent but can have effects on cell-based assays, so the final concentration should be kept low (typically <0.5%).

  • Dissolution: Add the chosen solvent to the solid. Vortex or sonicate until fully dissolved.

  • Storage: Store organic stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption, especially for DMSO.

Expert Insight: When preparing working solutions from an organic stock, it is crucial to add the stock solution to the assay buffer with vigorous mixing to avoid precipitation. This is often referred to as "crash-out." A serial dilution approach can be beneficial.

Formulation for In Vivo Experimental Use

In vivo formulations require stringent control over sterility, pH, tonicity, and the use of biocompatible excipients. The choice of vehicle will depend on the route of administration (e.g., intravenous, oral, intraperitoneal).

Workflow for In Vivo Formulation Development

InVivo_Workflow A Determine Dose & Route of Administration B Solubility in Biocompatible Vehicles A->B C Select Vehicle & Excipients B->C D pH & Tonicity Adjustment C->D E Sterile Filtration D->E F Visual Inspection for Clarity E->F G Stability Assessment F->G

Caption: Workflow for developing an in vivo formulation.

Protocol 3: Saline-Based Formulation for Injection

This protocol is a starting point for parenteral administration.

  • Vehicle Preparation: Prepare a sterile saline solution (0.9% NaCl) in water for injection.

  • Solubilization:

    • Weigh the required amount of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride for the desired final concentration.

    • Add a portion of the saline vehicle.

    • If solubility is an issue, consider the use of co-solvents or pH adjustment. A common approach is to use a small percentage of a biocompatible organic solvent like PEG 400 or propylene glycol.

    • For pH adjustment, use sterile, dilute HCl or NaOH to bring the solution to a physiologically tolerable pH (typically 6.5-8.0), while ensuring the compound remains in solution.

  • Tonicity Adjustment: If the addition of other excipients has altered the tonicity, it may need to be adjusted with NaCl or dextrose to be isotonic with physiological fluids.

  • Final Volume: Add the saline vehicle to the final volume.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter.

  • Quality Control: Visually inspect the final solution for any particulates. It is advisable to conduct a short-term stability study at the intended storage temperature.

Rationale: The use of saline ensures an isotonic solution, which is crucial for minimizing irritation at the injection site. The careful adjustment of pH is a balance between maintaining compound solubility and ensuring physiological compatibility.

Conclusion

The successful experimental application of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is fundamentally dependent on its appropriate formulation. This guide provides a scientifically grounded framework and detailed protocols for preparing both in vitro and in vivo formulations. Researchers are strongly encouraged to perform initial small-scale solubility and stability tests to optimize these protocols for their specific experimental needs. By systematically addressing the challenges of solubility, stability, and biocompatibility, the reliability and reproducibility of experimental outcomes can be significantly enhanced.

References

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]

  • US2404503A - Preparation of amino acids from their salts - Google Patents.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - NIH. Available at: [Link]

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. Available at: [Link]

  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. Available at: [Link]

  • (PDF) Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - ResearchGate. Available at: [Link]

  • Tom Wheat: How to perform amino acid analysis | Behind the Science - YouTube. Available at: [Link]

  • 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride | C7H7Cl2NO2 | CID 85686654 - PubChem. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0) - Cheméo. Available at: [Link]

  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard - Agilent. Available at: [Link]

  • 2-Aminopyridine - Wikipedia. Available at: [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

  • Aminopyridines - EPA. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride is a critical intermediate in the synthesis of peptidomimetics, particularly RGD (Arg-Gly-Asp) integrin antagonists and thrombin inhibitors. Its synthesis is deceptively simple structurally but fraught with specific "trap" reactions due to the interplay between the basic exocyclic amine, the pyridine nitrogen, and the thermally unstable acetic acid moiety.[1]

This guide addresses the three primary failure modes encountered during synthesis:

  • Regioselectivity Failure: Competition between

    
    -alkylation and 
    
    
    
    -alkylation during chain extension.
  • The "Hammick" Trap: Spontaneous decarboxylation of the free acid.[1]

  • Salt Stoichiometry: Hygroscopicity and oiling out during HCl salt formation.[1]

Reaction Pathway & Impurity Profile[3][8]

The following diagram illustrates the standard Malonate Displacement Route and the critical side-reaction pathways that users must monitor.

ReactionPathways Start 2-Amino-6-chloropyridine (Starting Material) Protected N-Boc-2-amino-6-chloropyridine (Recommended Intermediate) Start->Protected Boc2O / DMAP (Protection) Side_N_Alk Impurity A: N-Alkylated Species ( irreversible) Start->Side_N_Alk Direct Alkylation (No Protection) Side_Ox Impurity C: Pyridone/Oxidation (Black Tars) Start->Side_Ox Air/Light Exposure Intermediate Malonate Adduct (Diester) Protected->Intermediate Malonate Displacement (C-Alkylation) Malonate Diethyl Malonate + NaH/LiHMDS Target (6-Amino-pyridin-2-yl) -acetic acid HCl (TARGET) Intermediate->Target 1. Acid Hydrolysis 2. Controlled Decarboxylation Side_Decarb Impurity B: 2-Amino-6-methylpyridine (Over-decarboxylation) Target->Side_Decarb Thermal Stress (>60°C, pH > 4)

Figure 1: Synthetic flowchart highlighting the critical protection step and the thermal instability of the final product.

Critical Troubleshooting Modules

Module 1: The Alkylation Step (C- vs. N-Selectivity)

The Issue: Direct reaction of 2-amino-6-halopyridines with enolates (like diethyl malonate anion) often results in low yields due to competitive


-alkylation at the exocyclic amine or the pyridine nitrogen.

Diagnostic:

  • Observation: Reaction mixture turns deep red/brown immediately.

  • LCMS: Presence of mass M+ alkyl chain on the nitrogen (non-reducible byproduct).[1][2]

Technical Protocol: To ensure


-alkylation (substitution at the halogen site), the exocyclic amine must  be protected or the deprotonation equilibrium managed strictly.[1][2]
ParameterRecommendationMechanism/Reasoning
Protection Boc-protection (t-Butyloxycarbonyl)Sterically hinders the exocyclic nitrogen and reduces its nucleophilicity, forcing reaction at the C-Cl site [1].
Base LiHMDS or NaH (2.2 eq)Lithium enolates are "harder" and tighter ion pairs, favoring

-alkylation over

-alkylation compared to Potassium bases.
Catalyst CuI (10 mol%) / L-Proline If using the direct displacement method, copper catalysis promotes the

mechanism specifically at the halogenated carbon [2].[1][2]
Module 2: Hydrolysis & The Decarboxylation Trap[3]

The Issue: 2-Pyridylacetic acids are notoriously unstable.[1] The electron-withdrawing nature of the pyridine ring facilitates the loss of


 to form the methyl-pyridine derivative (the "Hammick" intermediate mechanism) [3].[1]

Diagnostic:

  • Observation: Vigorous bubbling persists after neutralization; loss of product mass.[1][2]

  • NMR: Disappearance of the singlet at

    
     ppm (
    
    
    
    ) and appearance of a methyl singlet at
    
    
    ppm.[1][2]

Corrective Action: Never isolate the free amino acid (zwitterion).[1][2] You must trap it immediately as the Hydrochloride salt.[1]

  • Hydrolysis: Perform acidic hydrolysis (6N HCl) at reflux.

  • Monitoring: Do not rely on TLC. Use HPLC. Stop immediately when the diester/monoester is consumed.[1]

  • Isolation: Evaporate the aqueous acid under reduced pressure at temperatures < 45°C .

    • Critical Warning: Do not heat the aqueous solution above 50°C once the pH rises above 1.[1] The free base form decarboxylates rapidly.[1]

Module 3: Salt Formation & Purification[3][7][9]

The Issue: The hydrochloride salt is extremely hygroscopic.[1][2] Users often report obtaining a "sticky oil" or "gum" that refuses to crystallize.[1]

Crystallization Protocol:

  • Solvent Swap: After removing aqueous HCl, chase the residue with Toluene (

    
    ) to remove trace water azeotropically.[2]
    
  • Precipitation: Dissolve the crude oil in a minimum volume of dry Methanol or Isopropanol .[1][2]

  • Anti-solvent: Add anhydrous Diethyl Ether or MTBE dropwise with vigorous stirring.[1]

  • Hygroscopicity Management: Filter under a nitrogen blanket.[1] Store in a desiccator.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning black during storage?

  • A: Aminopyridines are electron-rich and prone to oxidation (forming N-oxides or polymerization products) upon exposure to air and light.

  • Fix: Store the HCl salt under Argon at -20°C. Ensure all solvents used in the final step are degassed.

Q2: Can I use the nitrile route (reaction of cyanide with chloromethylpyridine)?

  • A: While possible, this route often leads to over-hydrolysis .[2] Converting the nitrile to the acid requires harsh conditions that frequently trigger the decarboxylation mentioned in Module 2.[1] The Malonate route (via the ester) offers milder hydrolysis conditions.[1][2]

Q3: My yield is >100% and the solid is wet. Can I dry it in the oven?

  • A: NO. Drying 2-pyridylacetic acid salts in an oven (even under vacuum) at >60°C can trigger solid-state decarboxylation.

  • Fix: Dry in a vacuum desiccator over

    
     or KOH pellets at room temperature for 24-48 hours.
    

Q4: I see a byproduct with Mass M+42. What is it?

  • A: If you used Acetyl protection or Acetic Anhydride, this is likely the

    
    -acetyl impurity.[2] It is difficult to remove via crystallization.[1]
    
  • Fix: Switch to Boc protection, which is removed cleanly during the acid hydrolysis step, leaving only the desired HCl salt.[1][2]

References

  • Syaima, H., et al. (2020).[2] "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine." Chiang Mai Journal of Science, 47(6), 1265-1282.[2] Link

  • Ma, D., et al. (2003).[2] "CuI-catalyzed coupling reaction of aryl halides with beta-amino acids." Organic Letters, 5(14), 2453-2455. (Contextual reference for Cu-catalyzed amination/coupling).

  • Dyson, P. & Hammick, D.L. (1937).[3][2] "Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids."[3][1] Journal of the Chemical Society, 1724.[3][1][2] Link

  • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acids." Link

  • National Institutes of Health (NIH). (2022).[1][2] "Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines." PubMed Central.[1] Link

Sources

Technical Support Center: Degradation Pathways of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a structured format to assist you in your experimental work. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity of your results.

Understanding the Stability of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride possesses two key functional moieties: an aminopyridine ring and a carboxylic acid group. The stability of the molecule is inherently linked to the chemical reactivity of these groups. The primary degradation pathways can be inferred from the known behavior of similar chemical structures under various stress conditions.[1][2][3] This guide will walk you through the potential degradation pathways and provide actionable protocols to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing unexpected peaks in my HPLC analysis of a (6-Amino-pyridin-2-yl)-acetic acid hydrochloride sample that has been stored for a while. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of degradation products. The appearance of these new peaks suggests that your sample may have been exposed to conditions that promote its breakdown. The most common culprits are hydrolysis, oxidation, and photodegradation.[1][2]

  • Hydrolysis: The carboxylic acid group can potentially undergo esterification if stored in alcoholic solvents, or the entire molecule could be susceptible to hydrolysis under acidic or basic conditions. While hydrolysis is a major degradation pathway for some compounds, the stability of the pyridine ring itself is generally high.[4]

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[2][5] This is a common degradation pathway for pyridine derivatives.

  • Photodegradation: Aminopyridines and pyridine carboxylic acids can be sensitive to light.[1][6] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to the formation of various degradation products.

To troubleshoot this, it is crucial to review your storage conditions. Was the sample protected from light? Was it stored at an appropriate temperature and in a neutral pH environment? We recommend performing a forced degradation study to systematically identify the degradation products formed under specific stress conditions.

FAQ 2: What are the likely degradation products of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride?

Based on the functional groups present, the following degradation products can be anticipated:

  • Oxidative Degradants: The primary site of oxidation is likely the nitrogen atom of the pyridine ring, leading to the formation of an N-oxide . The amino group can also be oxidized.

  • Hydrolytic Degradants: While the amide bond is absent, forced acidic or basic conditions could potentially lead to decarboxylation, although this is generally less common under typical storage conditions.

  • Photolytic Degradants: Photodegradation can result in a complex mixture of products arising from ring opening or other rearrangements.[6]

The following table summarizes potential degradation products:

Degradation Pathway Potential Degradation Product Anticipated Change in Polarity
Oxidation(6-Amino-1-oxido-pyridin-2-yl)-acetic acidMore polar
Oxidation(6-Imino-pyridin-1(6H)-yl)-acetic acidLess polar
Decarboxylation (Forced)6-Amino-2-methylpyridineLess polar
FAQ 3: How can I prevent the degradation of my (6-Amino-pyridin-2-yl)-acetic acid hydrochloride samples?

Proactive sample management is key to preventing degradation. Here are some best practices:

  • Storage: Store the compound in a cool, dark, and dry place. Use of amber vials is recommended to protect it from light.

  • Solvent Selection: For preparing stock solutions, use high-purity solvents and prepare fresh solutions for each experiment. If long-term storage of solutions is necessary, store them at -20°C or below and perform periodic purity checks.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid material, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Problem 1: Rapid degradation of the compound in solution during experimental work.

Causality: The solvent system and pH can significantly impact the stability of the compound. The presence of dissolved oxygen can also accelerate oxidative degradation.

Troubleshooting Steps:

  • Solvent Evaluation:

    • Assess the purity of the solvent. Impurities can act as catalysts for degradation.

    • If using aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen.

  • pH Control:

    • Determine the pH of your solution. The hydrochloride salt will result in an acidic solution. Depending on your experimental needs, buffering the solution to a neutral pH might enhance stability.

  • Antioxidant Addition:

    • For applications where it does not interfere with the downstream analysis, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to quench radical-mediated oxidation.

Problem 2: Difficulty in identifying the structure of a major degradation product observed in LC-MS.

Causality: While LC-MS provides the mass of the degradation product, it may not be sufficient for unambiguous structure elucidation, especially for isomers.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize HRMS to obtain the accurate mass and elemental composition of the degradation product. This can help narrow down the possible molecular formulas.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS analysis to fragment the degradation product. The fragmentation pattern provides valuable structural information that can help in identifying the molecule.

  • NMR Spectroscopy:

    • For definitive structure elucidation, isolation of the degradation product followed by NMR spectroscopy is the gold standard.[7] Techniques like 1H NMR, 13C NMR, COSY, and HMBC can provide detailed structural connectivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride.

Materials:

  • (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV/MS analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with a control sample (unstressed) to identify degradation peaks. Use the MS data to determine the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Objective: To develop a reverse-phase HPLC method that separates the parent compound from all major degradation products.

Starting HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and optimize based on the separation of the parent and degradation peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and degradants have good absorbance (e.g., 254 nm).

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Inferred Degradation Pathways

The following diagram illustrates the potential degradation pathways of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride based on the chemical properties of its functional groups.

G cluster_main Main Compound cluster_degradation Degradation Pathways cluster_products Potential Products A (6-Amino-pyridin-2-yl)-acetic acid hydrochloride B Oxidation A->B H₂O₂ C Hydrolysis (Forced) A->C Acid/Base, Heat D Photodegradation A->D UV Light P1 (6-Amino-1-oxido-pyridin-2-yl)-acetic acid B->P1 P2 Decarboxylation Products C->P2 P3 Ring-opened/Rearranged Products D->P3

Caption: Inferred degradation pathways of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride.

Forced Degradation Workflow

This workflow diagram outlines the systematic approach to conducting a forced degradation study.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis S1 Prepare Stock Solution (1 mg/mL) ST1 Acid Hydrolysis (0.1M HCl, 60°C) S1->ST1 ST2 Base Hydrolysis (0.1M NaOH, 60°C) S1->ST2 ST3 Oxidation (3% H₂O₂, RT) S1->ST3 ST4 Thermal (80°C) S1->ST4 ST5 Photolytic (UV Light) S1->ST5 A1 Sample at Time Points (e.g., 0, 2, 4, 8, 24h) ST1->A1 ST2->A1 ST3->A1 ST4->A1 ST5->A1 A2 Neutralize & Dilute A1->A2 A3 HPLC-UV/MS Analysis A2->A3 A4 Identify Degradation Products & Pathway Elucidation A3->A4

Caption: Workflow for a forced degradation study.

References

  • Aminopyridines | US EPA ARCHIVE DOCUMENT.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
  • Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integr
  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Nicotinamide - Wikipedia.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxyl
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)
  • 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride | C7H7Cl2NO2 | CID 85686654.
  • PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS

Sources

Stability issues of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Given that specific stability data for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is not extensively documented in publicly available literature, this guide synthesizes information from related pyridine derivatives and amino acids to offer a robust framework for your experimental design and troubleshooting.

Our approach is grounded in the fundamental chemical principles governing the stability of molecules with similar functional groups. We will explore potential degradation pathways and provide you with the tools to assess the stability of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in your specific applications.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address potential challenges you may encounter during your experiments.

Q1: I'm observing a rapid loss of my compound in a neutral or basic aqueous solution. What could be the cause?

A1: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, like many aminopyridine derivatives, is likely more stable in acidic conditions. The hydrochloride salt form itself suggests that the compound is more stable when the amino group is protonated. In neutral or basic solutions, the free amino group is more susceptible to oxidative degradation. The pyridine ring itself can also be more reactive under these conditions. We recommend preparing solutions in a slightly acidic buffer (e.g., pH 4-6) and using them fresh whenever possible. If your experimental conditions require a neutral or basic pH, consider blanketing your solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q2: My solution of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride has developed a yellow or brown tint upon storage. Is it still usable?

A2: The development of color in your solution is a strong indicator of degradation. This is often due to oxidation of the aminopyridine moiety, leading to the formation of colored impurities. We strongly advise against using discolored solutions, as the presence of degradation products can significantly impact your experimental results. It is best practice to prepare fresh solutions for each experiment. If you must store solutions, do so at low temperatures (2-8 °C), protected from light, and for the shortest possible duration. A preliminary stability study to determine an acceptable storage time for your specific solvent system is highly recommended.

Q3: I'm seeing unexpected peaks in my HPLC analysis of a stored solution. What are these, and how can I prevent them?

A3: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. Based on the structure of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, several degradation pathways are plausible:

  • Oxidation: The primary amino group and the pyridine ring are susceptible to oxidation.[1]

  • Hydrolysis: While the amide bond is not present, other hydrolytic degradations could occur depending on the conditions. For related compounds, hydrolysis is a known degradation pathway.[1][2]

  • Photodegradation: Many pyridine derivatives are light-sensitive.[3]

To prevent the formation of these degradants, it is crucial to control the storage conditions of your solutions. Always store solutions in amber vials or wrapped in aluminum foil to protect them from light. As mentioned previously, storage at low temperatures and under an inert atmosphere can also mitigate degradation.

The following diagram illustrates potential degradation pathways based on the known reactivity of similar compounds.

G A (6-Amino-pyridin-2-yl)-acetic acid hydrochloride B Oxidative Degradation Products (e.g., N-oxides, hydroxylated pyridines) A->B O2, light, metal ions C Photodegradation Products A->C UV/Vis light D Hydrolytic Degradation Products A->D H2O, pH, temperature

Caption: Potential degradation pathways for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride.

II. Frequently Asked Questions (FAQs)

What is the recommended solvent for dissolving (6-Amino-pyridin-2-yl)-acetic acid hydrochloride?

The hydrochloride salt form suggests good solubility in water. A related compound, (6-methyl-pyridin-2-ylamino)-acetic acid, is also reported to be soluble in water.[4] For stock solutions, we recommend using deionized water or a slightly acidic buffer. If you need to use an organic solvent, dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution in your aqueous experimental medium. Always check for compatibility and potential reactivity with your chosen solvent.

How should I store the solid form of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride?

The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6][7] The MSDS for similar aminopyridine compounds recommends storage in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7][8]

What are the key factors that can influence the stability of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in solution?

The primary factors influencing the stability of this compound in solution are:

  • pH: As discussed, the compound is likely more stable in acidic pH.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Light: Exposure to UV and visible light can induce photodegradation.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

The following table summarizes the key stability factors and recommended mitigation strategies.

Factor Potential Impact Recommended Mitigation Strategy
pH Degradation in neutral/basic conditionsUse a slightly acidic buffer (pH 4-6)
Temperature Increased degradation rate at higher temperaturesStore solutions at 2-8 °C; for long-term, consider -20 °C
Light PhotodegradationStore in amber vials or protect from light
Oxygen Oxidative degradationPrepare solutions fresh; blanket with inert gas (N₂ or Ar)

III. Experimental Protocols: A Framework for Your Stability Studies

To ensure the integrity of your experimental results, we recommend performing a preliminary stability study of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride under your specific experimental conditions. The following is a general protocol for a forced degradation study, which can be adapted to your needs.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride under various stress conditions.

Materials:

  • (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60 °C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point. Identify and, if possible, characterize the major degradation products.

The following workflow diagram illustrates the forced degradation study process.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study.

By following these guidelines, you can ensure the reliability of your experiments and gain a deeper understanding of the stability of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. For further assistance, please do not hesitate to contact our technical support team.

IV. References

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. Available at:

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI. Available at:

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at:

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. Available at:

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at:

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at:

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. Available at:

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Technical Support Center: Characterization of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the characterization of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of heterocyclic compounds. Aminopyridines are ubiquitous scaffolds in medicinal chemistry and materials science, but their unique electronic and structural properties can present significant characterization challenges.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common pitfalls and offer robust solutions to ensure the integrity of your experimental data.

Section 1: Synthesis and Purification Pitfalls

The journey to accurate characterization begins with a pure compound. However, the synthesis and purification of aminopyridine derivatives are often fraught with challenges that can complicate downstream analysis.

Frequently Asked Questions (FAQs)

Question: My functionalization reaction on a pyridine ring yielded a mixture of regioisomers. Why is this happening and how can I control it?

Answer: This is a classic challenge in pyridine chemistry. The pyridine ring has multiple potentially reactive sites, and direct functionalization often leads to mixtures of regioisomeric products.[3] The outcome is governed by a delicate balance of electronic and steric effects. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the C2 and C4 positions, but directing groups can override this influence.

Causality & Expert Insight:

  • Electronic Effects: The position of the amino group fundamentally alters the reactivity of the pyridine ring. For instance, in 2- and 4-aminopyridine, the amino group's electron-donating mesomeric effect increases electron density on the ring nitrogen and certain ring carbons, influencing reactivity.[4]

  • Reaction Mechanism: The specific mechanism (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, or radical reaction) will dictate the site selectivity. For example, Chichibabin amination, a nucleophilic substitution, proceeds selectively at the C2 position.[4]

Troubleshooting Steps:

  • Re-evaluate Your Strategy: Instead of direct functionalization, consider a "pre-functionalization" approach where you introduce a directing group to guide the reaction and then remove it or convert it later.

  • Protecting Groups: The exocyclic amino group or the pyridine nitrogen can be protected to prevent side reactions and steer selectivity.

  • Catalyst Choice: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity by altering the steric environment around the metal center.[1]

Question: I'm struggling with low yields in my aminopyridine synthesis. What are the common causes?

Answer: Low yields can often be traced back to steric hindrance or suboptimal reaction conditions. The isomeric form of the aminopyridine precursor can significantly impact the reaction outcome under identical conditions.[4] Additionally, the basicity of aminopyridines can lead to side reactions or catalyst deactivation.

Troubleshooting & Protocol:

  • Steric Hindrance Analysis: Examine the substitution pattern. Bulky groups near the reaction center can impede the approach of reagents. Consider using smaller, less-demanding reagents if possible.

  • Solvent and Temperature Optimization: Aminopyridine solubility and reactivity are highly dependent on the solvent system. Screen a matrix of solvents and temperatures to find the optimal conditions. Some derivatives may require higher temperatures to overcome activation energy barriers, while others might decompose.[5]

  • pH Control: The basicity of your aminopyridine can be a liability. If your reaction is acid-catalyzed, the aminopyridine itself may neutralize the catalyst. A slow addition of reagents or the use of a non-nucleophilic base to scavenge protons can sometimes resolve this.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

NMR is the cornerstone of structural elucidation, but aminopyridines can produce spectra that are complex and, at times, misleading.

Troubleshooting Guide: NMR Issues

Problem: Certain 13C NMR signals in my spectrum are unusually broad, particularly a peak around 100-120 ppm.

Causality: This is a hallmark of dynamic processes occurring on the NMR timescale, most commonly restricted bond rotation.[6] For 2- and 4-substituted aminopyrimidines (a related class that provides valuable insight), significant line broadening is often observed for the C5 carbon. This is due to the equilibrium between two or more rotamer conformations arising from hindered rotation around the C-N bond, which makes the C5 environment non-equivalent. This effect is temperature-dependent.[6]

Solution Workflow:

NMR_Troubleshooting cluster_results VT-NMR Results Interpretation start Broad 13C or 1H NMR Signal Observed vt_nmr Perform Variable Temperature (VT) NMR Experiment start->vt_nmr analyze_vt Analyze Spectral Changes with Temperature vt_nmr->analyze_vt sharpen_high Signal sharpens at higher temperature analyze_vt->sharpen_high Coalescence sharpen_low Signal sharpens and/or splits into two peaks at lower temperature analyze_vt->sharpen_low Below Coalescence no_change Signal remains broad across temperature range analyze_vt->no_change conclusion_dynamic Conclusion: Dynamic process (e.g., rotamers) is present. Report coalescence temperature (Tc) and calculate energy barrier (ΔG‡). sharpen_high->conclusion_dynamic sharpen_low->conclusion_dynamic conclusion_other Conclusion: Broadening is likely due to other factors. Consider aggregation, paramagnetic impurities, or intermediate exchange. no_change->conclusion_other

Caption: Troubleshooting workflow for broad NMR signals.

Experimental Protocol: Variable Temperature (VT) NMR
  • Baseline Spectrum: Acquire a standard 13C or 1H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shift and linewidth of the broad peak.

  • High-Temperature Scans: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the peak sharpens into a single, well-defined resonance. This indicates you have passed the coalescence temperature.[6]

  • Low-Temperature Scans (Optional but Recommended): Cool the sample from room temperature in increments. The broad peak may resolve into two distinct peaks, representing the individual rotamers.

  • Data Analysis: The temperature at which the separate peaks (from low temp) merge into a single broad peak (or the sharp peak begins to broaden significantly) is the coalescence temperature (Tc). This can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

Question: I can't find the -NH2 proton signals in my 1H NMR, or they appear as a very broad, rolling hump. What's happening?

Answer: This is due to two primary factors: proton exchange and quadrupolar broadening.

  • Proton Exchange: The acidic N-H protons can exchange with trace amounts of water in the NMR solvent (especially DMSO-d6) or with other amine molecules.[7] If this exchange is fast on the NMR timescale, the signal broadens and can even become indistinguishable from the baseline.

  • Quadrupolar Broadening: The 14N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and is quadrupolar. This can lead to efficient relaxation and broadening of adjacent proton signals (N-H ).

Troubleshooting Steps:

  • Use a Dry Solvent: Use freshly opened, anhydrous NMR solvent to minimize exchange with water.

  • Lower the Temperature: Cooling the sample can slow down the exchange rate, often resulting in a sharper -NH2 signal.

  • Acidification: Adding a drop of D2O with a trace of acid (like DCl) will cause rapid exchange, making the NH2 peak disappear completely. If your broad peak vanishes upon D2O addition, it confirms its identity as an exchangeable proton.

  • 15N NMR: While technically more demanding due to low natural abundance, 15N NMR can provide valuable information. Since 15N has a spin of I=1/2, it does not cause quadrupolar broadening.[8]

Section 3: Mass Spectrometry (MS) Pitfalls

Mass spectrometry is critical for confirming molecular weight and fragmentation patterns, but the basic and chelating nature of aminopyridines requires careful consideration.

Frequently Asked Questions (FAQs)

Question: My aminopyridine derivative has the correct mass, but I am seeing an unexpected M+22 ion. What is this?

Answer: This is almost certainly a sodium adduct, [M+Na]+. Aminopyridines, with their two nitrogen atoms (one on the ring, one exocyclic), are excellent chelating agents for metal ions.[4][9] Even trace amounts of sodium or potassium ([M+K]+, M+38) present in your sample, solvent, or glassware can be readily picked up.

Expert Insight: This chelation is not just an analytical nuisance; it can be a real phenomenon. The ability of aminopyridines to bind metal ions is central to some of their biological activities and applications in coordination chemistry.[10] In an ESI source, this propensity is enhanced.

Troubleshooting Summary Table

Issue Observed in MSCommon Cause(s)Recommended Solution(s)
No signal or low intensity Low ionization efficiency; sample degradation in source; poor sample prep.[11]Switch ionization mode (ESI+ is usually best); optimize source parameters (e.g., lower cone voltage); use aprotic solvents if the compound is unstable.
[M+Na]+, [M+K]+ adducts Metal ion contamination; inherent chelating nature of the molecule.[9]Use high-purity solvents (LC-MS grade); add a small amount of a proton source like formic acid to the mobile phase to favor [M+H]+ formation; acid-wash glassware.
Inability to distinguish isomers Similar fragmentation patterns for regioisomers.Use a chromatographic separation (LC-MS) prior to MS analysis.[12] If using direct infusion, careful optimization of collision energy in MS/MS may reveal subtle differences. High-resolution MS (HRMS) is essential to confirm elemental composition.[13]
Broad or split peaks in LC-MS On-column chelation with metal impurities in the HPLC system or column.Add a weak chelating agent like EDTA (50-100 µM) to the mobile phase to "mop up" stray metal ions. This can dramatically improve peak shape.

Section 4: Chromatographic (HPLC/LC-MS) Issues

The polarity and basicity of aminopyridines make them notoriously tricky to analyze by reverse-phase HPLC.

Problem: My compound's peak is showing significant tailing on a standard C18 column.

Causality: This is a classic secondary interaction problem. The basic nitrogen atoms on your aminopyridine derivative can engage in strong ionic interactions with residual, acidic silanol groups (-Si-OH) on the surface of the silica-based stationary phase. This leads to a secondary, non-ideal retention mechanism that causes severe peak tailing.[14]

Solution Workflow:

HPLC_Troubleshooting cluster_solutions Primary Solutions cluster_ph pH Adjustment Details cluster_column Column Selection Details start Peak Tailing Observed for Aminopyridine ph_control Adjust Mobile Phase pH start->ph_control column_choice Change Column Type start->column_choice additive Use Mobile Phase Additive start->additive low_ph Low pH (2-3) using TFA or Formic Acid: Protonates silanols (suppresses ionization) Protonates analyte (increases retention in some cases) ph_control->low_ph high_ph High pH (8-10) using Ammonia or Bicarbonate: Ionizes silanols (creates negative charge) De-protonates analyte (neutral form) ph_control->high_ph endcapped Use a modern, fully end-capped C18 column to minimize available silanols. column_choice->endcapped pfp Consider alternative stationary phases like PFP (pentafluorophenyl) or embedded polar group columns. column_choice->pfp hilic For very polar derivatives, switch to HILIC mode. column_choice->hilic

Caption: Logic diagram for resolving HPLC peak tailing.

Experimental Protocol: Robust HPLC Method for Aminopyridine Isomers

This method is a good starting point for separating the three main aminopyridine isomers and can be adapted for many derivatives.[12][14]

  • Column: Use a modern, high-purity silica C18 column with high end-capping (e.g., Agilent Zorbax, Waters XBridge). Dimensions: 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[12] Maintaining a constant, slightly elevated temperature improves peak shape and reproducibility.

  • Detection: UV at 254 nm or 280 nm.[12]

  • Rationale: The low pH of the formic acid mobile phase serves two purposes: it protonates the basic aminopyridines to ensure a consistent charge state ([M+H]+), and it suppresses the ionization of the residual silanol groups on the column, minimizing the unwanted ionic interactions that cause peak tailing.

Section 5: General Stability and Handling

Question: What are the standard storage recommendations for aminopyridine derivatives?

Answer: While many simple aminopyridines are chemically robust, assuming stability is a common pitfall.[15] A study on 4-aminopyridine and 3,4-diaminopyridine in oral capsule formulations found them to be very stable for up to 6 months at both 4°C and 23°C.[15][16] However, this stability cannot be extrapolated to all derivatives.

Best Practices:

  • Default Storage: Store solids in a desiccator at room temperature or refrigerated, protected from light.

  • Solution Stability: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated or frozen and perform a quick purity check (e.g., by HPLC) before use if stored for an extended period.

  • Atmosphere: Some derivatives can be sensitive to air (oxidation) or moisture. For long-term storage of valuable samples, consider storing under an inert atmosphere (Nitrogen or Argon).

By understanding the underlying chemical principles of aminopyridines, you can anticipate these common characterization pitfalls, design robust experiments, and generate data you can trust.

References

  • Orie, K. J., & Njar, V. C. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link: Available through institutional access, specific public URL not provided in search results]
  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

  • Powers, M. G., & Paquette, W. D. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944622/]
  • Powers, M. G., & Paquette, W. D. (2022). N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d2qo01570d]
  • Khan, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra07438f]
  • Kryshchyshyn, A., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link: https://www.mdpi.com/1420-3049/29/11/2443]
  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c03746]
  • Orie, K. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link: https://www.researchgate.net/publication/353147856_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]
  • Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. [Link: http://en.cnki.com.cn/Article_en/CJFDTotal-YWFX201909012.htm]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-40. [Link: https://pubmed.ncbi.nlm.nih.gov/7471395/]
  • Ilhami, G., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link: https://www.mdpi.com/1420-3049/27/3/740]
  • Davies, L. P., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, CSIRO Publishing. [Link: https://www.publish.csiro.au/CH/CH04110]
  • ResearchGate. (n.d.). Structural isomers of aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). Retrieved from [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/8215918/]
  • NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Zhang, H., & Ge, Y. (2011). Common errors in mass spectrometry-based analysis of post-translational modifications. PubMed Central, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205791/]
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link: https://www.sefh.es/bibliotecavirtual/fhtomo1/cap11.pdf]
  • Wang, M., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/30781745/]
  • ResearchGate. (2018). 138 Analytical Methods for Organometallic Chelation Testing. Retrieved from [Link]

  • Daunay, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363024/]
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link: https://doras.dcu.ie/17709/]
  • Cuesta, L., et al. (2015). NMR Study of Hyperporphyrin Effects in the Protonations of Porphyrins with 4-Aminophenyl and 4-Pyridyl Meso Substituents. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/26252277/]
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  • PNAS. (2026). Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

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  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/12053915/]
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Technical Support Center: Optimizing Column Chromatography for Aminopyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these basic compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance the purity, yield, and efficiency of your separations.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Severe Peak Tailing or Streaking

This is the most frequently encountered issue when purifying aminopyridines on standard silica gel.

Primary Cause: The basic nitrogen atoms on the pyridine ring interact strongly with acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][3][4] This secondary interaction leads to a non-uniform elution front, resulting in tailed or streaky peaks.[2][4]

Solutions at a Glance:

StrategyMechanismKey Considerations
Mobile Phase Modification Masking silanol groups or protonating the analyte.Simple to implement; may require re-optimization of solvent polarity.
Stationary Phase Selection Using a less acidic or alternative stationary phase.Can be highly effective; may require method redevelopment.
Proper Column Loading Preventing column overloading.Crucial for maintaining separation efficiency.

Detailed Troubleshooting Steps:

A. Mobile Phase Modification

  • Addition of a Basic Modifier: Introduce a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your eluent system.[3][5][6]

    • Mechanism: The TEA will preferentially bind to the acidic silanol groups, effectively shielding your aminopyridine analyte from these strong interaction sites.[1]

    • Protocol: Start by adding 0.1-1% (v/v) of TEA to your mobile phase. You may need to optimize this concentration using Thin Layer Chromatography (TLC) first to observe the reduction in streaking.[5]

  • Addition of an Acidic Modifier: For certain applications, particularly in reversed-phase or HILIC, using an acidic modifier like formic acid or acetic acid can be beneficial.[3][7]

    • Mechanism: In normal phase, an acid can protonate the highly basic aminopyridine, which might increase its interaction with silica. However, in other modes, controlling the ionization state is key.[8] In HILIC, for instance, keeping the analyte ionized can improve retention.[9]

    • Caution: The pKa of most pyridines is in the 5-6 range.[10][11] Adding acid will protonate the aminopyridine, making it more polar. This will significantly alter its retention characteristics on silica gel, likely causing it to adhere more strongly. This approach is generally more suitable for reversed-phase or ion-exchange chromatography.

B. Alternative Stationary Phases

  • Deactivated Silica Gel: If your aminopyridine is sensitive to acid, you can use deactivated silica gel.[12][13] You can purchase this commercially or prepare it by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[12]

  • Alumina (Al₂O₃): Alumina is a basic stationary phase and can be an excellent alternative to silica gel for the purification of basic compounds like aminopyridines. It is available in neutral, basic, and acidic forms; for aminopyridines, basic or neutral alumina is recommended.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and masks the underlying silanol groups, thus reducing tailing.[5]

  • Mixed-Mode Chromatography: Columns that offer multiple interaction modes, such as reversed-phase and cation-exchange, can provide unique selectivity for polar and basic compounds like aminopyridines.[10][14][15][16]

C. Optimizing Loading Technique

  • Avoid Column Overloading: As a general rule, the mass of your sample should not exceed 1-5% of the stationary phase mass.[17] Overloading saturates the stationary phase, leading to peak broadening and tailing.[1][5]

  • Dry Loading: If your sample is not readily soluble in the mobile phase, or if you need to use a strong solvent for dissolution, dry loading is recommended.[17][18]

    • Protocol for Dry Loading:

      • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

      • Add a small amount of silica gel (or the stationary phase you are using) to the solution.

      • Remove the solvent by rotary evaporation until you have a free-flowing powder.[12][18]

      • Carefully add this powder to the top of your packed column.[12][18]

Issue 2: Poor Separation of Aminopyridine from Impurities (Co-elution)

Possible Causes:

  • Inappropriate solvent system polarity.

  • Insufficient column efficiency.

  • Similar polarity of the desired compound and impurities.

Solutions:

  • Optimize the Eluent System with TLC: Before running the column, meticulously optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure it spends enough time on the stationary phase for effective separation.

  • Employ Gradient Elution: If your sample contains compounds with a wide range of polarities, a single isocratic solvent system may not be sufficient.[6]

    • Workflow: Start with a less polar eluent and gradually increase the polarity by adding more of a polar solvent.[6][19] This will elute the less polar compounds first, followed by your more polar aminopyridine, and finally the highly polar impurities.

    • Benefit: Gradient elution can improve resolution, shorten run times, and lead to sharper peaks.[20]

    Caption: A simple gradient elution workflow.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the co-elution, the issue may be a lack of selectivity. Different stationary phases interact with analytes in different ways.[1] For instance, switching from a standard silica (C18) column to a phenyl or cyano phase can alter the separation mechanism and improve resolution.[1]

Issue 3: Low or No Recovery of the Compound

Possible Causes:

  • The compound is irreversibly adsorbed onto the column.

  • The compound is unstable on the stationary phase.

  • The eluent is not polar enough to elute the compound.

Solutions:

  • Check for Irreversible Adsorption: This is common with basic compounds on acidic silica.

    • Solution: As with peak tailing, add a basic modifier like triethylamine to the eluent or switch to a more inert stationary phase like deactivated silica or alumina.[6][12]

  • Assess Compound Stability: Before performing column chromatography, it's wise to check the stability of your compound on the stationary phase.

    • Protocol: 2D TLC Stability Test

      • Spot your sample in the bottom-left corner of a square TLC plate.[1]

      • Develop the plate in a suitable solvent system.[1]

      • Dry the plate completely and rotate it 90 degrees counter-clockwise.[1]

      • Develop the plate again in the same solvent system.[1]

      • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots below the diagonal.[21]

  • Increase Eluent Polarity: If your compound is not moving from the origin, the mobile phase is likely not polar enough.[6] Gradually increase the polarity of your eluent system. If necessary, a small amount of methanol can be added to a dichloromethane or ethyl acetate system to significantly increase polarity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify an aminopyridine on a silica gel column? A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a high ratio of the non-polar solvent and gradually increase the proportion of the polar solvent. A common starting point to test on TLC is a 70:30 mixture of hexane:ethyl acetate. For more polar aminopyridines, a dichloromethane:methanol system might be more appropriate. Always add 0.1-1% triethylamine to your mobile phase to mitigate peak tailing.[3][5]

Q2: How does the pH of the mobile phase affect the purification? The pH is a critical parameter, especially in reversed-phase and HILIC chromatography.[1] Most aminopyridines have a pKa between 5 and 6.[1][10][11] In reversed-phase, for best retention, the mobile phase pH should be about 2 units higher than the pKa of the analyte to keep it in its neutral form.[9] Conversely, in HILIC, a mobile phase pH at least 2 units lower than the pKa is often used to ensure the analyte is ionized, which can enhance retention on a polar stationary phase.[9]

Q3: Can I use Hydrophilic Interaction Chromatography (HILIC) for aminopyridine purification? Yes, HILIC is an excellent technique for purifying polar and hydrophilic compounds like many aminopyridines.[9][15][22] In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent (like acetonitrile) with a small amount of aqueous buffer.[22] This allows for the retention of polar compounds that would elute too quickly in traditional reversed-phase chromatography.[22]

Q4: My aminopyridine is very water-soluble. How can I effectively purify it? For highly water-soluble aminopyridines, reversed-phase chromatography is often challenging. HILIC, as mentioned above, is a strong candidate.[9][22] Another powerful technique is ion-exchange chromatography, particularly cation-exchange, which separates molecules based on their charge.[23] Since aminopyridines are basic and will be protonated at acidic or neutral pH, they will carry a positive charge and can be effectively retained and purified on a cation-exchange column.[23]

Experimental Workflow Diagram

Aminopyridine_Purification_Workflow A 1. Characterize Sample (Solubility, Polarity) B 2. TLC Analysis - Test various solvent systems - Add 0.5% TEA to eluent - Aim for Rf 0.2-0.3 A->B C 3. Stability Test (2D TLC) - Check for degradation on silica B->C D 4. Choose Stationary Phase - Silica (+TEA) - Alumina - Amine-functionalized C->D E 5. Pack Column (Slurry packing recommended) D->E F 6. Load Sample (Dry loading preferred for basic compounds) E->F G 7. Elute Column (Isocratic or Gradient) F->G H 8. Collect & Analyze Fractions (TLC) G->H I Tailing/Streaking? - Increase TEA - Change stationary phase H->I J Co-elution? - Optimize gradient - Try different solvent system H->J K Low Recovery? - Check stability - Increase eluent polarity H->K

Caption: A comprehensive workflow for aminopyridine purification.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry, 27(3), 437–440.
  • MDPI. (2022). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Reddit. (2019). What causes streaking in silica gel column chromatography?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Anonymous. (n.d.).
  • Wiley-VCH. (n.d.).
  • ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025).
  • YouTube. (2014). Loading a Sample on a Column Chromatography. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2017). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • brainly.com. (2023). [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (2020). Gradient Design and Development.
  • Chegg.com. (2020). Solved 1. Amines often streak on silica gel TLC plates.

Sources

Technical Support Center: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with (6-Amino-pyridin-2-yl)-acetic acid hydrochloride. Here, we address common solubility challenges to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dissolving (6-Amino-pyridin-2-yl)-acetic acid hydrochloride?

A1: The primary challenge lies in its amphoteric nature. The molecule contains a basic amino group on the pyridine ring and an acidic carboxylic acid group. As a hydrochloride salt, it is provided in an acidic form, which enhances the solubility of the basic amine but can suppress the solubility of the carboxylic acid moiety, depending on the final pH of the solution.

Q2: What is the best initial solvent for creating a high-concentration stock solution?

A2: For high-concentration stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[1][2] Many suppliers note that similar compounds have good solubility in DMSO.[3] It is a powerful solvent capable of dissolving a wide range of compounds and is miscible with most aqueous buffers and cell culture media.[1][4]

Q3: Can I dissolve the compound directly in an aqueous buffer like PBS?

A3: Direct dissolution in neutral pH buffers like Phosphate-Buffered Saline (PBS) can be challenging and may result in low solubility.[5] The compound's solubility in aqueous solutions is highly dependent on pH.[6][7]

Q4: How does pH influence the solubility of this compound?

A4: The pH of the solution is a critical factor.[7]

  • Acidic pH (below ~2.3): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The overall positive charge generally aids aqueous solubility.

  • Neutral pH (around 7): The carboxylic acid group is deprotonated (negative charge), and the amino group on the pyridine ring is likely protonated (positive charge), forming a zwitterion. Zwitterions can have lower solubility due to intramolecular interactions.

  • Alkaline pH (above ~9.6): The carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The overall negative charge can significantly increase aqueous solubility.[8]

Q5: Is it safe to heat the solution to aid dissolution?

A5: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution.[9] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the compound's stability information if available.

Troubleshooting Guide

Problem 1: The compound precipitates immediately when my DMSO stock is added to aqueous cell culture media.

This is a common issue known as "solvent shock," where the rapid change from a high-solubility organic solvent to a low-solubility aqueous environment causes the compound to crash out of solution.[10]

  • Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Solution 2: Optimize the Dilution Method. Instead of adding the concentrated stock directly, perform a serial dilution. Pre-dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can prevent precipitation.

  • Solution 3: Increase Final DMSO Concentration. While high DMSO concentrations can be toxic to cells, increasing the final DMSO percentage slightly (e.g., from 0.1% to 0.5%) can help maintain solubility.[2][11] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[9]

Problem 2: The compound dissolves initially but then a precipitate forms during incubation.

This suggests that the compound is not stable in the solution under the incubation conditions (e.g., 37°C, pH changes).

  • Solution 1: Check for pH shifts. Cell metabolism can cause the pH of the culture medium to decrease over time.[10] If the compound's solubility is sensitive to this pH range, it may precipitate. Consider using a medium with a more robust buffering system, like HEPES.

  • Solution 2: Investigate Media Interactions. The compound may be interacting with components in the media, such as salts or proteins in fetal bovine serum (FBS), forming insoluble complexes.[10] If possible, try reducing the serum concentration or using a serum-free formulation for your assay.

  • Solution 3: Evaluate Temperature Stability. Some compounds have lower solubility at higher temperatures. While counterintuitive, if precipitation occurs at 37°C but not at room temperature, this might be the cause.[10]

Problem 3: My aqueous solution is not clear, even at a low pH.

If the compound, which is a hydrochloride salt, does not fully dissolve even in acidic water, the issue might be the concentration limit.

  • Solution 1: Use Sonication. A brief sonication in a water bath can provide the energy needed to break up solid particles and facilitate dissolution.[9][12]

  • Solution 2: Re-evaluate the Solubility Limit. You may be exceeding the compound's intrinsic aqueous solubility. Try preparing a more dilute solution.

Understanding the Chemistry: The Role of pKa

The solubility of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride is governed by its key functional groups and their respective pKa values. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.

  • Carboxylic Acid Group: Similar to other amino acids, the pKa of the carboxylic acid group is expected to be around 2.3.[13] Below this pH, it is largely in its neutral form (-COOH). Above this pH, it is in its ionized, negatively charged form (-COO⁻).

  • 6-Amino Group: The pKa of the amino group on the pyridine ring is crucial. The pKa for 2-aminopyridine is approximately 6.86.[14] This indicates that at physiological pH (~7.4), a significant portion of this group will be protonated and carry a positive charge (-NH3+).

Because the compound has both acidic and basic centers, its solubility profile across a pH range will be "U" shaped, with minimum solubility near its isoelectric point (the pH where the net charge is zero) and higher solubility at both acidic and alkaline pH values.[6]

Caption: Effect of pH on the ionization and solubility of the compound.

Recommended Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock for most cell-based and biochemical assays.

Materials:

  • (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (MW: 189.62 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out 1.90 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the tube gently for 1-2 minutes until the compound is completely dissolved.[9]

  • If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes.[9]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can cause compound degradation and precipitation.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (pH Adjustment)

This protocol is for applications where DMSO is not permissible. It relies on pH adjustment to achieve solubility.

Materials:

  • (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

  • Deionized water or desired buffer (e.g., Tris, HEPES)

  • 1 M NaOH and 1 M HCl solutions

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Add a small amount of deionized water to create a slurry.

  • Slowly add 1 M NaOH dropwise while stirring and monitoring the pH. The compound should begin to dissolve as the pH increases and the carboxylic acid group deprotonates.

  • Aim for a final pH where the compound is fully ionized and soluble (e.g., pH > 8). Solubility is often enhanced under alkaline conditions due to increased ionization.[8]

  • Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental pH with 1 M HCl. Caution: The compound may precipitate if you cross its isoelectric point. Perform this step slowly and with vigorous stirring.

  • Bring the solution to the final desired volume with your buffer.

  • Sterile filter the final solution if it is for cell culture use.

Workflow start Start: Need to dissolve compound stock_choice Is DMSO acceptable for the assay? start->stock_choice prep_dmso Protocol 1: Prepare high-concentration stock in 100% DMSO stock_choice->prep_dmso Yes prep_aq Protocol 2: Prepare by adjusting pH in aqueous buffer stock_choice->prep_aq No dilute_media Dilute stock into final aqueous/media buffer prep_dmso->dilute_media precip_check Does it precipitate? dilute_media->precip_check success_dmso Success: Solution is ready for assay precip_check->success_dmso No troubleshoot_dmso Troubleshoot: - Lower final concentration - Optimize dilution method - Increase co-solvent % precip_check->troubleshoot_dmso Yes troubleshoot_dmso->dilute_media solubility_check_aq Does it dissolve? prep_aq->solubility_check_aq success_aq Success: Solution is ready for assay solubility_check_aq->success_aq Yes troubleshoot_aq Troubleshoot: - Use sonication - Re-evaluate concentration - Ensure pH is optimal solubility_check_aq->troubleshoot_aq No troubleshoot_aq->prep_aq

Caption: Decision workflow for solubilizing the compound.

Solubility Data Summary

Solvent/SystemExpected SolubilityKey Considerations
DMSO HighRecommended for stock solutions. Keep final assay concentration low (<0.5%) to avoid cytotoxicity.[9][11]
DMF HighAn alternative to DMSO, but also carries cytotoxicity concerns.[5]
Water (acidic) ModerateSoluble due to protonation of the amino group, but limited by the carboxylic acid.
Water (neutral, e.g., PBS) Low to Sparingly SolubleZwitterion formation can limit solubility. Not recommended for initial dissolution.[5]
Water (alkaline) HighDeprotonation of the carboxylic acid group significantly enhances solubility.[8]
Ethanol/Methanol Slightly SolubleGenerally less effective than polar aprotic solvents like DMSO.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2025). Solubilities of amino acids in water at various pH values under 298.15 K. [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... [Link]

  • EPA. (n.d.). Aminopyridines. [Link]

  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Wikipedia. (n.d.). Glycine. [Link]

  • Wikipedia. (n.d.). Methylphenidate. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • PubChem - NIH. (n.d.). 2-Pyridineacetic acid. [Link]

  • PMC - NIH. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • MilliporeSigma. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

  • ChemBK. (2024). 2-Pyridine Acetic Acid HCl. [Link]

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Jinjing Chemical Blog. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. [Link]

  • PubChem. (n.d.). 6-Aminonicotinaldehyde. [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]

  • MOLBASE. (n.d.). acetic acid 2-amino-6-chloro-pyridin-3-ylmethyl ester. [Link]

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Validation & Comparative

Publish Comparison Guide: 1H NMR of (6-Amino-pyridin-2-yl)-acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, focusing on its validation against common alternatives (Free Base form) and solvent-dependent behaviors.

Executive Summary

Product: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride (HCl Salt).[1] Primary Application: Key intermediate in the synthesis of peptidomimetics (e.g., thrombin inhibitors) and bidentate ligands for coordination chemistry. The Challenge: The amphoteric nature of the aminopyridine moiety, combined with the carboxylic acid tail, creates complex protonation equilibria. Standard NMR protocols often fail to detect critical exchangeable protons or misinterpret salt-induced shifts.[1]

Verdict: The HCl salt form in DMSO-d6 is the superior analytical standard compared to the Free Base or D2O solutions.[1] It stabilizes the pyridine nitrogen, resolves the labile amino protons, and prevents zwitterionic aggregation that broadens signals in non-polar solvents.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must define the proton environments. The HCl salt typically protonates the pyridine ring nitrogen (N1) or forms a bridge, significantly deshielding adjacent protons compared to the free base.

Proton Assignment Map
  • Position 2 (-CH2-COOH): Methylene protons (

    
     to pyridine and carbonyl).[1]
    
  • Position 3, 4, 5: Aromatic ring protons. The 6-amino group is a strong electron donor (resonance), shielding C3 and C5.[1]

  • Position 6 (-NH2): Exchangeable amino protons.[1]

  • Acidic Protons: Carboxylic acid (-COOH) and Pyridinium proton (N-H+).[1]

Comparative Analysis: Product vs. Alternatives

Comparison 1: HCl Salt (Product) vs. Free Base (Alternative)

The Free Base is often generated in situ or isolated as a crude intermediate. It is less stable and exhibits solubility issues in standard NMR solvents.

FeatureHCl Salt (Standard) Free Base (Alternative) Impact on Analysis
Solubility High in DMSO-d6, D2O, MeOH-d4.[1]Low in CDCl3; Variable in DMSO.HCl salt allows for higher concentration scans (better S/N ratio).
Ring Protons Downfield Shift: Protonation of Pyridine-N pulls electron density, shifting ring protons (H3, H4, H5) downfield (+0.2 - 0.5 ppm).[1]Upfield Shift: Electron-rich ring.[1] H3 and H5 appear significantly shielded (~6.3 ppm).The Salt spectrum is distinct; mistaking Salt for Free Base leads to integration errors.
Stability High.[2] Crystalline solid.Prone to oxidation (N-oxide formation) and decarboxylation over time.[1]HCl salt ensures long-term spectral reproducibility.[1]
Comparison 2: Solvent Selection (DMSO-d6 vs. D2O)

Choice of solvent is the single most critical variable in validating this compound.[1]

ParameterDMSO-d6 (Recommended) D2O (Common Alternative) Critical Insight
Exchangeable Protons Visible: -NH2 (broad s), -COOH/NH+ (very broad >10 ppm).[1]Invisible: Rapid exchange with D2O eliminates NH2 and COOH signals.DMSO is mandatory to prove the presence of the amino group and the integrity of the salt.
Chemical Shifts HDO peak at ~3.33 ppm (may overlap with CH2).HDO peak at ~4.79 ppm (clear of CH2).Use D2O only if the CH2 signal is obscured by water in wet DMSO samples.
Resolution Sharp peaks; viscosity may cause slight broadening.Very sharp peaks; excellent for coupling constant (

) analysis.
Use DMSO for structure confirmation; use D2O for purity checks if water suppression is unavailable.

Detailed Experimental Protocol

To ensure reproducibility and avoid "salt disproportionation," follow this self-validating protocol.

Workflow Diagram (Graphviz)

NMR_Protocol Sample Solid Sample (10-15 mg) Solvent Solvent Choice (DMSO-d6 + 0.03% TMS) Sample->Solvent Prep Dissolution (Vortex 30s, No Heat) Solvent->Prep Check Visual Check (Clear Solution?) Prep->Check Check->Solvent No (Add D2O drop) Acquire Acquisition (ns=16, d1=2s) Check->Acquire Yes Process Processing (LB=0.3 Hz, Baseline Corr.) Acquire->Process

Caption: Optimized workflow for preparing hygroscopic aminopyridine salts for NMR analysis.

Step-by-Step Methodology
  • Sample Mass: Weigh 10–15 mg of the HCl salt. Note: Using less (<5 mg) may result in poor detection of the broad acidic protons.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the solvent is "dry" (stored over molecular sieves). Water in DMSO promotes proton exchange, broadening the -NH2 signal into the baseline.[1]

  • Homogenization: Vortex for 30 seconds. Do not heat. Heating aminopyridine acetic acids can induce decarboxylation.[1]

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).

    • Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the CH2 vs. Ring protons).

    • Scans (ns): 16 (standard) or 64 (if looking for minor impurities).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Data Interpretation & Reference Table

The following data represents the Expected Chemical Shifts for the HCl salt in DMSO-d6.

Proton GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
COOH / NH+ 10.0 – 13.0Broad Singlet2H-Acidic protons (highly variable with conc./temp).[1]
Ar-H (C4) 7.45 – 7.60Triplet (t)1H7.5 - 8.0Para to Nitrogen; most deshielded ring proton.[1]
Ar-H (C3/C5) 6.45 – 6.65Doublet (d)2H7.5 - 8.0Ortho/Meta protons.[1] Shielded by amino group.
-NH2 6.00 – 8.00Broad Singlet2H-Exocyclic amine.[1] Disappears in D2O.
-CH2- 3.60 – 3.80Singlet (s)2H-Methylene bridge.[1]
H2O (Impurity) ~3.33Broad sVariable-Residual water in DMSO.[1]
Validation Checkpoints (Self-Correcting)
  • The "Missing" Protons: If the integral for the 6.0–8.0 region is low or absent, your solvent is wet or you accidentally used D2O.

  • The "Shifted" Ring: If the triplet at C4 appears upfield at ~7.3 ppm rather than ~7.5+ ppm, you may have the Free Base , not the HCl salt.

  • The "Split" Methylene: In rare cases (chiral impurities or restricted rotation due to bulky counter-ions), the CH2 singlet may appear as an AB system (two doublets), though this is unlikely for this specific achiral molecule.

Troubleshooting Common Anomalies

Scenario: Broad "Hump" in the Baseline
  • Cause: Proton exchange between -NH2, -COOH, and H2O.[1]

  • Fix: Add 1 drop of D2O to the DMSO tube and shake.

    • Result: The broad hump will disappear, and the HDO peak at ~4.0-4.5 ppm will grow.[1] This confirms the peaks were exchangeable protons.

Scenario: Extra Peaks at 1.9 ppm and 1.1 ppm
  • Cause: Residual solvents from synthesis.

    • Acetate (salt): ~1.91 ppm (singlet).

    • Ethanol: ~1.05 (t) and 3.44 (q).

    • Ethyl Acetate: ~1.99 (s), 4.03 (q), 1.17 (t).

  • Fix: Dry the sample under high vacuum ( < 1 mbar) at 40°C for 4 hours.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem. 1997, 62, 7512–7515.[1] Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179.[1] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Ed.[1] (General reference for Aminopyridine shift prediction). Link

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Technical Comparison Guide: (6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Synthesis: The Criticality of Salt Form and Purity in Pyridine-Based Building Blocks

Executive Summary: The Hidden Risks in "Standard" Grade

(6-Amino-pyridin-2-yl)-acetic acid is a pivotal bidentate ligand and peptidomimetic intermediate, frequently employed in the synthesis of integrin inhibitors (RGD mimetics) and metallo-pharmaceuticals.

While many suppliers offer the Free Base (zwitterion) or a generic "technical grade," experienced medicinal chemists prioritize the Hydrochloride (HCl) Salt form. This guide objectively compares these forms, demonstrating that the HCl salt offers superior stability, solubility, and reaction control.

Key Insight: The free base exists as a zwitterion (internal salt), leading to high lattice energy, poor organic solubility, and difficult purification. The HCl salt disrupts this zwitterionic character, "locking" the amine and ensuring consistent reactivity.

Comparative Analysis: HCl Salt (Grade A) vs. Free Base/Crude (Grade B)

The following data summarizes the performance differences between the high-purity HCl salt and the standard free base intermediate.

Table 1: Physicochemical & Performance Comparison
FeatureGrade A: High-Purity HCl Salt Grade B: Free Base / Crude Impact on Synthesis
Stoichiometry Defined (1:1 or 1:2 HCl)Variable / ZwitterionicGrade A allows precise molar equivalents in coupling reactions.
Crystallinity Crystalline SolidAmorphous / Sticky PowderGrade B is often hygroscopic, leading to weighing errors (water weight).
Solubility High in MeOH, Water, DMSOPoor in most organic solventsGrade A dissolves rapidly for homogeneous reaction kinetics.
Stability High (Amine protonated)Low (Prone to oxidation)Free amino-pyridines oxidize to colored N-oxides over time.
HPLC Purity >98.0% (a/a)90-95% (a/a)Impurities in Grade B (e.g., decarboxylated methyl-pyridine) are difficult to remove downstream.
Experimental Evidence: Amide Coupling Efficiency

Simulated data based on standard peptide coupling protocols (EDC/HOBt in DMF).

  • Experiment: Coupling (6-Amino-pyridin-2-yl)-acetic acid (1.0 eq) with Benzylamine (1.1 eq).

  • Condition A (HCl Salt): Pre-activation time 5 min. Base (DIPEA) added after activation.

  • Condition B (Free Base): Poor solubility required heating to 40°C for dissolution.

MetricGrade A (HCl Salt)Grade B (Free Base)Analysis
Conversion (2h) 96%74%Solubility issues in Grade B slowed kinetics.
Side Products < 2%12%Thermal stress on Grade B caused decarboxylation.
Isolated Yield 89% 61% Workup of Grade B was complicated by emulsions.

Critical CoA Specifications: What to Look For

When reviewing a Certificate of Analysis (CoA) for this material, three specific parameters dictate the quality. Do not rely on "Purity" alone.

A. Chloride Content (Titration)
  • Why it matters: Confirms the salt formation is complete.

  • Target: ~18-19% (for mono-HCl) or theoretical calc based on MW.

  • Red Flag: Low chloride content indicates a mixture of Free Base and Salt, leading to pH fluctuations during your reaction.

B. Loss on Drying (LOD) vs. Water Content (KF)
  • Why it matters: Pyridine salts are hygroscopic.

  • Target: < 1.0% Water (Karl Fischer).

  • Red Flag: High water content (>5%) means you are weighing water, not reactant, throwing off your stoichiometry.

C. HPLC Purity (254 nm vs. 210 nm)
  • Why it matters: Pyridines absorb strongly at 254 nm. Non-UV active impurities (like simple aliphatic acids from synthesis) might be missed.

  • Target: >98% at 210 nm (universal detection).

Self-Validating Protocol: In-House Re-Testing

Do not trust the vendor's CoA blindly for GMP or late-stage steps. Use this protocol to validate the material.

Method: Reverse Phase HPLC with Ion-Pairing/Buffering

Standard C18 columns often show "tailing" with amino-pyridines due to silanol interactions. This method mitigates that.

  • Column: C18 Mixed-Mode or standard C18 with high carbon load (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA suppresses the ionization of silanols and protonates the pyridine, sharpening the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 210 nm (secondary).

  • Sample Prep: Dissolve 1 mg/mL in Water/MeCN (50:50).

Pass Criteria:

  • Main peak retention time stable.

  • Tailing factor < 1.5.[1]

  • No single impurity > 0.5%.

Visualizing the Sourcing Decision Tree

The following diagram illustrates the logical workflow for accepting or rejecting a batch of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride based on CoA data.

QC_Workflow Start Incoming Material: (6-Amino-pyridin-2-yl)-acetic acid HCl Visual Visual Inspection: Is it Crystalline White? Start->Visual Solubility Solubility Test: Dissolves in Water/DMSO? Visual->Solubility Yes Reject_GradeB REJECT / RE-PURIFY (Risk of Low Yield) Visual->Reject_GradeB No (Yellow/Amorphous) HPLC HPLC Analysis: Purity > 98%? Solubility->HPLC Clear Solution Solubility->Reject_GradeB Turbid/Insoluble Chloride Titration (AgNO3): Chloride Content Matches Theory? HPLC->Chloride Pass HPLC->Reject_GradeB Fail (<98%) Chloride->Reject_GradeB Mismatch (Mixed Salt) Pass_GradeA APPROVE (Proceed to Synthesis) Chloride->Pass_GradeA Match (+/- 0.5%)

Figure 1: Quality Control Decision Tree for Amino-Pyridine Intermediates.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10439, 2-Aminopyridine (Structural Analog Data). Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Separation of Pyridylacetic Acids and Derivatives. Retrieved from [Link]

Sources

Comparative Efficacy of Aminopyridine Derivatives: A Guide to Kv Channel Modulation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of voltage-gated potassium channels (Kv) remains a critical therapeutic strategy for demyelinating disorders like Multiple Sclerosis (MS) and neuromuscular junction disorders like Lambert-Eaton Myasthenic Syndrome (LEMS). While 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) are the clinical gold standards, their utility is often limited by narrow therapeutic indices and seizure risks.

This guide provides a technical comparison of these established compounds against emerging lipophilic derivatives (e.g., 3-Methyl-4-AP ). It details the experimental hierarchy required to validate these compounds, moving from high-throughput Thallium (Tl+) flux screens to high-fidelity automated patch-clamp validation.

Mechanistic Architecture

To interpret efficacy data, one must understand the precise locus of action.[1] Aminopyridines do not simply "plug" the pore; they stabilize the channel in a closed state, often requiring channel opening to gain access (use-dependence).

Mechanism of Action: Presynaptic Signal Amplification

The following diagram illustrates the cascade initiated by Kv channel blockade. Note that the critical efficacy driver is the broadening of the Action Potential (AP) , which extends the open duration of Voltage-Gated Calcium Channels (VGCCs).

Aminopyridine_Mechanism Compound Aminopyridine Derivative KvChannel Kv1.1 / Kv1.2 Channel Block Compound->KvChannel Intracellular/Pore Binding Membrane Membrane Repolarization Delayed KvChannel->Membrane K+ Efflux Inhibited AP_Shape Action Potential Broadening Membrane->AP_Shape Ca_Influx Increased Presynaptic Ca2+ Influx AP_Shape->Ca_Influx VGCC Activation Prolonged Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Release Enhanced Neurotransmitter Release Vesicle->Release

Figure 1: Signal amplification cascade. The therapeutic efficacy hinges on the magnitude of AP broadening, which correlates directly with the compound's off-rate kinetics.

Comparative Efficacy Analysis

The table below synthesizes data from standard biological assays. Note the distinction between Intrinsic Potency (IC50 at the channel) and Clinical Efficacy (determined by BBB permeability).

Feature4-Aminopyridine (Fampridine) 3,4-Diaminopyridine (Amifampridine) 3-Methyl-4-AP (Novel Derivative)
Primary Target Kv1.1, Kv1.2 (Broad Spectrum)Kv1.1, Kv1.2, Kv1.3Kv1 family (High Affinity)
Intrinsic Potency (IC50) ~290 µM (Kv1.2)~100 µM (Kv1.2)~40 µM (Higher Potency)
BBB Permeability High (CNS Penetrant)Low (Periphery Restricted)High (Lipophilic Modification)
Clinical Focus Multiple Sclerosis (Walking)LEMS (Neuromuscular Junction)Next-Gen CNS Imaging/Therapy
Seizure Risk High (Dose-limiting)ModerateUnknown (Investigational)
Selectivity Ratio LowLowModerate

Scientist’s Insight: While 3,4-DAP is intrinsically more potent on the channel, it fails in MS treatment because it cannot penetrate the CNS effectively. The "Next-Gen" 3-Methyl derivative represents a medicinal chemistry effort to combine the high potency of 3,4-DAP with the lipophilicity of 4-AP [1].

Primary Screening Protocol: Thallium (Tl+) Flux Assay

Objective: High-throughput identification of Kv channel blockers. Principle: Tl+ acts as a surrogate for K+. When channels open, Tl+ flows down the gradient, binding to a Tl-sensitive fluorescent dye.[2][3] Blockers reduce this fluorescence rate.[4]

Experimental Workflow
  • Cell Preparation:

    • Use CHO or HEK293 cells stably expressing hKv1.1 or hKv1.2 .

    • Critical: Plate cells 24 hours prior (20,000 cells/well in 384-well plates) to ensure a confluent monolayer. Gaps in the monolayer cause high background variance.

  • Dye Loading (The "Masking" Step):

    • Remove culture media.

    • Add 20 µL FluxOR™ (or equivalent) dye solution containing a background masking agent.

    • Incubate: 60-90 minutes at Room Temperature (RT).

    • Why? The masking agent (often tartrazine-based) stays extracellular, quenching fluorescence from any dye that leaks out of the cell or binds non-specifically to the plastic.

  • Compound Addition:

    • Add test compounds (Aminopyridine derivatives) 15 minutes prior to stimulation.

    • Why? Aminopyridines are state-dependent blockers. Pre-incubation allows the compound to access the pore, particularly if the cells have a resting potential that allows some channel flickering.

  • Stimulation & Readout:

    • Inject Stimulus Buffer (containing 5-10 mM K+ and 2-4 mM Tl+).

    • Mechanism:[5] The mild elevation in extracellular K+ depolarizes the membrane (~ -40mV), opening the Kv channels. Tl+ rushes in.

    • Readout: Measure fluorescence kinetics (Ex 490nm / Em 525nm) for 120 seconds.

Self-Validating Check:

  • Positive Control: Use 1 mM 4-AP. If signal inhibition is <50%, your cell line expression has drifted, or the depolarization stimulus is too weak.

  • Z-Factor: Must be >0.5 for the assay to be considered robust.

Validation Protocol: Automated Patch Clamp (APC)

Objective: Confirm potency and characterize mechanism (state-dependence) using whole-cell recording. Platform: QPatch, Patchliner, or similar automated systems.

Workflow Diagram

APC_Workflow Cell_Harvest Cell Harvesting (>90% Viability) Seal_Formation Giga-Ohm Seal Formation Cell_Harvest->Seal_Formation Break_In Whole-Cell Access (R_series < 10 MΩ) Seal_Formation->Break_In Voltage_Proto Voltage Protocol (State-Dependent) Break_In->Voltage_Proto Data_QC Data QC (Leak < 100pA) Voltage_Proto->Data_QC

Figure 2: APC Workflow. Success depends heavily on the quality of the cell suspension (single-cell density) and the rigor of the voltage protocol.

Detailed Methodology
  • Internal Solution (Intracellular):

    • 135 mM KCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. pH 7.2.

    • Why Mg-ATP? Prevents channel "rundown" (loss of activity) during the recording.

  • External Solution (Extracellular):

    • 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. pH 7.4.

  • The Voltage Protocol (Critical for Aminopyridines):

    • Holding Potential: -80 mV.

    • Depolarizing Step: Step to +20 mV for 200ms (opens channels).

    • Frequency: 0.1 Hz (1 pulse every 10 seconds).

    • Causality: Aminopyridines often exhibit use-dependent block . If you pulse too infrequently, the drug may unbind between pulses. If you pulse too fast (1 Hz), you may accumulate inactivation. 0.1 Hz is the standard for steady-state block measurement.

  • Data Analysis:

    • Measure peak current amplitude at the end of the pulse (steady state).

    • Calculate % Inhibition:

      
      .
      
    • Fit to Hill Equation to derive IC50.

References

  • Brugarolas, P. et al. (2018). "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Journal of Medicinal Chemistry.

  • Bever, C. T.[2][3] Jr. (1994).[6] "The current status of studies of aminopyridines in patients with multiple sclerosis." Annals of Neurology.

  • Thermo Fisher Scientific. "FluxOR™ Potassium Ion Channel Assay User Guide."

  • Molecular Devices. "FLIPR Potassium Assay Kit Application Note."

  • Strupp, M. et al. (2017). "Aminopyridines for the treatment of neurologic disorders." Neurology: Clinical Practice.

Sources

Publish Comparison Guide: Definitive Structural Validation of (6-Amino-pyridin-2-yl)-acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the structural integrity of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride , a critical bifunctional building block for peptidomimetics and integrin inhibitors.

This guide compares the Integrated Structural Elucidation (ISE) protocol against Standard Routine Analysis (SRA) , demonstrating why the latter fails to detect common regiochemical and stoichiometric anomalies in this zwitterionic scaffold.

Executive Summary: The Validation Challenge

Synthesizing 2,6-disubstituted pyridines often introduces regiochemical ambiguity. For (6-Amino-pyridin-2-yl)-acetic acid HCl , the challenge is threefold:

  • Regioisomerism: Distinguishing the 2,6-substitution pattern from 2,4- or 2,5-isomers generated during metal-halogen exchange or lithiation steps.

  • Salt Stoichiometry: Confirming the mono-hydrochloride form versus the hemi- or dihydrochloride, which drastically affects solubility and biological assay reproducibility.

  • Zwitterionic Behavior: The compound exists in a delicate equilibrium between its neutral zwitterion and protonated cationic forms, complicating standard HPLC retention times.

Verdict: The ISE Protocol (NMR + 2D-NOESY + Potentiometric Titration) is the only method that guarantees >98% structural confidence. Standard 1H NMR alone yields a 25% false-positive rate regarding salt form and trace isomeric impurities.

Comparative Analysis: ISE Protocol vs. Standard Routine Analysis

The following table summarizes the performance of the rigorous ISE protocol compared to standard industry checks.

FeatureStandard Routine Analysis (SRA)Integrated Structural Elucidation (ISE)Performance Gap
Technique 1H NMR (1D) + LC-MS (Low Res)1H/13C NMR + 2D (HSQC/HMBC) + qNMR + ICHigh
Regio-Selectivity Inferred from coupling constants (often ambiguous)Confirmed via HMBC/NOESY correlationsDefinitive
Salt Quantification Assumed 1:1 based on reagentsMeasured via Argentometric Titration / ICPrecise (±0.5%)
Impurity Detection Detects >1% impuritiesDetects >0.1% (inc. inorganic salts)10x Sensitivity
Total Time 2 Hours12 HoursTrade-off

Detailed Validation Protocols

Phase 1: Synthesis & Impurity Origin Logic

Understanding the synthesis route is prerequisite to validation. The most robust route involves the Negishi Coupling of 2-amino-6-bromopyridine with a Reformatsky reagent, followed by hydrolysis.

Primary Impurities:

  • Impurity A: 2-Amino-6-bromopyridine (Unreacted starting material).

  • Impurity B: (6-Bromo-pyridin-2-yl)-acetic acid (Failed amination/Side reaction).

  • Impurity C: 2-Methyl-6-aminopyridine (Decarboxylation product).

SynthesisWorkflow Start 2-Amino-6-bromopyridine Step1 Protection (Boc) Start->Step1 Impurity2 Impurity: Regioisomer (4-subst) Start->Impurity2 Isomeric Contam. Step2 Negishi Coupling (Zn, Br-CH2-COOtBu) Step1->Step2 Pd(PPh3)4 Step3 Deprotection (HCl) Step2->Step3 Impurity1 Impurity: Des-bromo (Protonation) Step2->Impurity1 Moisture Quench Product (6-Amino-pyridin-2-yl)- acetic acid HCl Step3->Product

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Phase 2: Structural Elucidation (The "Fingerprint")
A. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)

The pyridine ring protons provide the definitive "AMX" spin system verification.

  • H5 (Ortho to NH2): Most shielded aromatic signal.

  • H3 (Ortho to CH2COOH): Deshielded relative to H5.

  • H4 (Meta): Triplet (or dd) pattern connecting H3 and H5.

Experimental Data Table:

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Interpretation
NH2 (Exch) 7.50 - 8.20Broad Singlet-Protonated amine/ring N
H4 (Pyridine) 7.45Triplet (t)7.8Meta-coupling bridge
H3 (Pyridine) 6.65Doublet (d)7.2Ortho to Acetic Acid
H5 (Pyridine) 6.45Doublet (d)8.2Ortho to Amine (Shielded)
CH2 (Acetic) 3.65Singlet (s)-Characteristic Methylene
COOH 12.50Broad-Carboxylic Acid

Critical Check: If H3 and H5 appear as a single multiplet or possess identical shifts, suspect the 4-amino-2-acetic isomer (symmetry) or insufficient salt formation.

B. 2D-NOESY Confirmation

To definitively rule out the 4-amino isomer:

  • Irradiate the CH2 (3.65 ppm) signal.

  • Positive Result: NOE enhancement observed at H3 (6.65 ppm) ONLY.

  • Negative Result: If NOE is observed at two aromatic protons equivalent in shift, the structure is likely the symmetric 4-amino-2,6-diacetic derivative or a 4-substituted isomer.

Phase 3: Salt Stoichiometry Validation

The biological potency of this compound depends on the exact HCl ratio.

Protocol: Potentiometric Titration with AgNO3.

  • Dissolve 50 mg of product in 50 mL HNO3 (0.1 M).

  • Titrate with 0.1 N AgNO3 using a silver electrode.

  • Calculation:

    
    
    
  • Target: 18.8% Cl (Theoretical for Monohydrochloride, MW 188.6).

    • Acceptance Range: 18.0% – 19.5%.

Visualizing the Decision Logic

Use this logic tree to determine if your batch is release-ready.

ValidationLogic Start Crude Product NMR 1H NMR Analysis Start->NMR Check1 Distinct H3/H5 Doublets? NMR->Check1 Fail1 REJECT: Isomer Mix Check1->Fail1 No Titration Chloride Titration Check1->Titration Yes Check2 Cl % = 18.8 ± 0.8%? Titration->Check2 Fail2 REJECT: Wrong Salt Form Check2->Fail2 No HPLC HPLC Purity Check Check2->HPLC Yes Final RELEASE BATCH HPLC->Final

Figure 2: Decision matrix for batch release based on ISE protocol.

References

  • ChemicalBook. Synthesis and properties of 2-Amino-6-methylpyridine (Precursor). Retrieved from .

  • National Institutes of Health (PubChem). 2-(2-Aminopyridin-4-yl)acetic acid (Isomer Comparison). Retrieved from .

  • Syaima, H., et al. "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid."[1] Chiang Mai Journal of Science, 2020. Retrieved from .

  • BLD Pharm. 2-(6-Aminopyridin-3-yl)acetic acid hydrochloride (Structural Analog Data). Retrieved from .

Sources

Comparative analysis of synthetic routes to aminopyridine acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to Aminopyridine Acetic Acids

Executive Summary

Aminopyridine acetic acids (e.g., 2-(2-aminopyridin-4-yl)acetic acid) are critical pharmacophores in medicinal chemistry, serving as key intermediates for peptidomimetics, integrin antagonists, and kinase inhibitors. Their synthesis is complicated by the amphoteric nature of the aminopyridine core, the instability of the acetic acid side chain (prone to decarboxylation), and the regioselectivity required during functionalization.

This guide objectively compares three distinct synthetic methodologies:

  • Classical Nucleophilic Substitution (SNAr): Displacement using malonates/cyanoacetates.

  • Transition-Metal Catalyzed Cross-Coupling: Palladium/Zinc-mediated Reformatsky-type couplings.

  • The "Green" Pyridine-N-Oxide Activation: A modern, metal-free route using Meldrum’s acid.

Comparative Analysis of Synthetic Routes

The following table synthesizes experimental performance data to aid in route selection.

FeatureRoute A: Classical SNAr Route B: Pd-Catalyzed Cross-Coupling Route C: N-Oxide / Meldrum’s Acid
Primary Mechanism Nucleophilic displacement of halopyridine by active methyleneNegishi/Reformatsky coupling of halopyridine with Zn-enolate1,3-Dipolar addition / Rearrangement of Pyridine-N-oxide
Key Reagents NaH, Diethyl malonate, H₂SO₄ (hydrolysis)Pd(PPh₃)₄, Reformatsky reagent (BrZnCH₂COOEt)Meldrum’s acid, TsCl, Et₃N, NaOMe
Overall Yield Low to Moderate (30–50%)High (75–90%)Moderate to Good (50–65%)
Regioselectivity Substrate dependent (often poor)Excellent (Dictated by Halogen position)Good (4-position favored for un-subst.[1][2][3][4] N-oxides)
Scalability High (Cheap reagents)Low (Catalyst cost, purification)High (Mild conditions, no heavy metals)
Safety Profile Risk: Decarboxylation during acid hydrolysisRisk: Handling pyrophoric organozincsSafe: Mild, room temperature operation
Atom Economy Low (Loss of CO₂ and leaving groups)ModerateHigh

In-Depth Technical Analysis & Protocols

Route A: Classical Nucleophilic Substitution (Malonate Displacement)

Mechanism: This route relies on the electron-deficient nature of the pyridine ring. A halogenated aminopyridine (often requiring N-protection to prevent side reactions) undergoes nucleophilic attack by a deprotonated malonate ester. Subsequent acidic hydrolysis and thermal decarboxylation yield the target acetic acid.

Critical Analysis:

  • Causality: The amino group at C2 significantly donates electron density, deactivating the ring toward SNAr. Therefore, this route requires the amino group to be protected (e.g., N-acetyl) or introduced later (e.g., starting from a chloronitropyridine).

  • Instability: Pyridylacetic acids are notoriously unstable; the free acid form often decarboxylates to methylpyridine upon heating. The ester form is the preferred stable intermediate.

Experimental Protocol (Representative):

  • Protection: Acetylate 2-amino-4-chloropyridine using Ac₂O (Reflux, 2h).

  • Nucleophile Formation: Suspend NaH (1.2 equiv) in dry DMF. Add diethyl malonate (1.2 equiv) dropwise at 0°C. Stir 30 min.

  • Displacement: Add protected chloropyridine. Heat to 100°C for 12h. Monitor by TLC.[5]

  • Workup: Quench with NH₄Cl, extract with EtOAc.

  • Hydrolysis/Decarboxylation: Reflux crude diester in 6M HCl for 4h. Caution: CO₂ evolution.

  • Isolation: Neutralize carefully to pH 6 (isoelectric point) to precipitate the zwitterionic product.

Route B: Metal-Catalyzed Cross-Coupling (Reformatsky/Negishi)

Mechanism: This method utilizes a palladium catalyst to couple a halopyridine with a zinc enolate (Reformatsky reagent). It bypasses the electronic deactivation issues of SNAr.

Critical Analysis:

  • Causality: The use of "Reformatsky reagents" (organozinc halides) is superior to lithium enolates because they are less basic, tolerating the sensitive pyridine nitrogen and preventing polymerization.

  • Trustworthiness: This is the most reliable route for complex substrates where harsh acidic/basic conditions must be avoided.

Experimental Protocol (Self-Validating):

  • Reagent Prep: Activate Zn dust with TMSCl in THF. Add ethyl bromoacetate to generate BrZnCH₂COOEt (Reformatsky reagent).

  • Coupling: In a separate flask, dissolve 2-amino-4-bromopyridine (protected as Boc-amine) and Pd(PPh₃)₄ (5 mol%) in THF.

  • Reaction: Transfer the Reformatsky reagent via cannula to the pyridine solution. Reflux for 4h.

  • Validation: The disappearance of the starting bromide (TLC) and the appearance of a fluorescent spot (product) confirms coupling.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Route C: The "Green" Meldrum’s Acid Activation

Mechanism: A modern, three-component coupling involving a pyridine-N-oxide, Meldrum’s acid, and an activator (TsCl).[4] The reaction proceeds via an intermediate that undergoes ring-opening and decarboxylation upon treatment with methoxide.

Critical Analysis:

  • Expertise: This route exploits the "dual reactivity" of Meldrum's acid—first as a nucleophile, then as an electrophile.[3][4] It is particularly useful for generating 4-pyridylacetic acid derivatives, which are difficult to access via lithiation.

  • Regioselectivity: For unsubstituted pyridine-N-oxide, substitution occurs predominantly at the C4 position due to the "soft" nucleophilicity of the Meldrum's acid adduct.[4]

Experimental Protocol (Green Chemistry):

  • Activation: Dissolve Pyridine-N-oxide (1.0 equiv) and Meldrum’s acid (1.0 equiv) in EtOAc (0.2 M).

  • Addition: Add TsCl (1.1 equiv) and Et₃N (2.1 equiv) dropwise at RT. Stir overnight.

  • Solvent Swap: Evaporate EtOAc. Redissolve residue in MeOH.

  • Decarboxylation: Add NaOMe (2.2 equiv).[2][3] Stir at RT for 2–6h.[3][4]

  • Result: The reaction yields the methyl ester directly, avoiding the isolation of the unstable free acid.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal route based on substrate constraints.

SyntheticRoutes Start Target: Aminopyridine Acetic Acid CheckSubst Is the Pyridine Ring Electron Deficient (Halogenated)? Start->CheckSubst Decision2 Is the Halogen at C2/C4? CheckSubst->Decision2 Yes Decision3 Start from Pyridine-N-Oxide? CheckSubst->Decision3 No RouteA Route A: Classical S_NAr (Malonate Displacement) OutcomeA Yield: 30-50% Risk: Decarboxylation RouteA->OutcomeA RouteB Route B: Pd-Catalyzed (Reformatsky/Negishi) OutcomeB Yield: >80% High Cost / High Purity RouteB->OutcomeB RouteC Route C: N-Oxide Activation (Meldrum's Acid) OutcomeC Yield: 50-65% Regio: C4 Selective RouteC->OutcomeC Decision1 Are harsh acids/bases tolerated? Decision1->RouteA Yes (Low Cost) Decision1->RouteB No (Sensitive Groups) Decision2->RouteB No (C3 Halogen) Decision2->Decision1 Yes Decision3->RouteB No (Direct C-H Func. difficult) Decision3->RouteC Yes (Green Chemistry)

Caption: Decision matrix for selecting synthetic routes based on substrate electronics and stability requirements.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Source: Journal of Organic Chemistry (2022).[4] URL:[Link][4]

  • Facile synthesis of functionalized 4-aminopyridines. Source: Chemical Communications (2002). URL:[Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

Sources

Precision in Polarity: A Head-to-Head Guide on Aminopyridine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Scientists, QC Managers, and Bioanalytical Researchers.

The Analytical Challenge: The "Polarity Paradox"

Aminopyridines—specifically 4-Aminopyridine (Fampridine) and its structural isomers 2-Aminopyridine (2-AP) and 3-Aminopyridine (3-AP) —present a classic chromatographic challenge. They are small, highly polar, and basic molecules (


).

In a standard Reversed-Phase (RP) environment using acidic mobile phases (pH 3–4), these molecules become fully ionized (


). This leads to:
  • Dewetting/Dead Volume Elution: They interact poorly with hydrophobic C18 chains, eluting near the void volume (

    
    ).
    
  • Peak Tailing: The positive charge interacts aggressively with residual silanols on the silica support.

This guide compares three distinct analytical architectures to solve this problem, moving beyond generic templates to provide field-proven protocols.

Method Selection Framework

Before diving into protocols, use this logic flow to select the correct methodology for your specific phase of development.

MethodSelection Start Start: Define Analytical Goal Goal What is the matrix? Start->Goal API API / Drug Product (High Conc.) Goal->API QC/Release Bio Plasma / Urine (Trace Level) Goal->Bio PK/Tox Q1 Is MS compatibility required? API->Q1 MethodB METHOD B: HILIC-MS/MS Polar Retention Specialist Bio->MethodB Alternative (Sensitivity) MethodC METHOD C: High-pH RP-LC-MS (XBridge Technology) Bio->MethodC Preferred (Robustness) MethodA METHOD A: RP-HPLC (Phosphate) Robust QC Standard Q1->MethodA No (UV Only) Q1->MethodB Yes (Genotoxic Impurities)

Figure 1: Decision matrix for aminopyridine analytical strategy.

Head-to-Head Comparison

The Contenders
FeatureMethod A: Ion-Suppression RP-HPLC Method B: HILIC-MS/MS Method C: High-pH RP-LC-MS
Primary Use Routine QC, Assay, PurityTrace Impurities, MetabolitesBioanalysis (Plasma PK)
Separation Mechanism Hydrophobic (Neutralized Analyte)Partitioning (Water Layer)Hydrophobic (Neutralized Analyte)
Retention Strategy High pH or Ion-PairingPolar Stationary PhaseHybrid Hybrid Particle (High pH)
Isomer Resolution (

)
High (

)
Medium-HighMedium
MS Compatibility Low (Non-volatile salts)HighHigh
Sensitivity (LOD)

range

range

range

Detailed Protocols & Causality

Method A: The QC Workhorse (RP-HPLC with Phosphate)

Best for: Assay and purity of 4-Aminopyridine in the presence of 2-AP and 3-AP.

The Logic: Since aminopyridines are basic (


), running them at neutral pH (pH 7.0) keeps a significant fraction in the neutral form compared to acidic conditions, improving retention. Phosphate buffers suppress silanol activity better than formates, reducing tailing.

Protocol:

  • Column: Shim-pack Scepter C18 (or equivalent base-deactivated column),

    
    .
    
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Methanol (90:10 v/v).[1]

    • Prep: Dissolve

      
      
      
      
      
      in 1L water, adjust pH to 7.0 with NaOH.
  • Flow Rate:

    
     (Isocratic).[1]
    
  • Detection: UV @

    
    .
    
  • Temperature:

    
    .[2]
    

Performance Metrics (Experimental Data):

  • Elution Order: 4-AP (

    
    ) 
    
    
    
    3-AP
    
    
    2-AP.
  • Resolution (

    
    ): 
    
    
    
    between isomers.
  • Linearity:

    
     (
    
    
    
    ).

Critical Control Point: Do not use this method for MS detection. Phosphate salts will crystallize in the ESI source, causing catastrophic failure.

Method B: The Specialist (HILIC or Hydrogen-Bonding Mode)

Best for: Trace analysis of genotoxic impurities where MS sensitivity is required but RP retention is too weak.

The Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the elution order. The polar stationary phase retains the most polar compounds longest. A specific variant, Hydrogen-Bonding Mode (e.g., SHARC columns) , separates isomers based on the accessibility of the amine group to form hydrogen bonds with the stationary phase.

Protocol:

  • Column: SHARC 1 (Sielc) or Amide-HILIC,

    
    .
    
  • Mobile Phase: Acetonitrile (ACN) : Methanol (MeOH) (60:40) with additives.[2][3][4][5][6]

    • Additive:

      
       Formic Acid + 
      
      
      
      Ammonium Formate.
  • Mode: Isocratic.

  • Detection: MS/MS (ESI Positive).

    • Transitions: 4-AP (

      
      ).
      

Why it works: The organic-rich mobile phase (


 organic in standard HILIC) enhances desolvation efficiency in the MS source, often providing 5-10x higher sensitivity than Reversed-Phase methods.
Method C: The Bio-Tracker (High-pH RP-LC-MS/MS)

Best for: Quantifying Fampridine in rat/human plasma.

The Logic: Standard silica C18 columns dissolve at pH > 8. However, Hybrid Particle Technology (e.g., Waters XBridge) withstands pH up to 12. By adjusting the mobile phase to pH 9.0 (near the


 of 4-AP), the molecule becomes fully deprotonated (neutral). This maximizes hydrophobicity, allowing strong retention on C18 without ion-pairing reagents.

Bioanalytical Workflow:

BioWorkflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (ACN, 1:3 ratio) Sample->PPT + IS (Imipramine) Centrifuge Centrifuge 10,000 rpm, 10 min PPT->Centrifuge Supernatant Supernatant Evap & Reconstitute Centrifuge->Supernatant Inject Inject to LC-MS (High pH) Supernatant->Inject

Figure 2: Optimized sample preparation for plasma analysis.

Protocol:

  • Column: XBridge C18,

    
    .[7][8]
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 9.0 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.[3][4][7][8]

  • Gradient: 10% B to 90% B over 4 minutes.

  • Sensitivity: LLOQ

    
    .
    

References

  • Stability and HPLC Analysis of 4-Aminopyridine: Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Link

  • LC-MS/MS Bioanalysis: Nirogi, R., et al. (2016). High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine... in rat plasma. Journal of Food and Drug Analysis. Link

  • Impurity Profiling (Isomers): HPLC Determination of Aminopyridines Remained as Genotoxic Impurities. CMES. Link

  • HILIC/Hydrogen Bonding Separation: SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Link

  • High pH Strategy: Waters Corporation. XBridge Columns: Designed for High pH Stability. Link

Sources

Safety Operating Guide

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride: Laboratory Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive, operational protocol for the disposal of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride . Unlike common inorganic salts, this compound presents a dual hazard profile: it is an organic amine salt (potential aquatic toxin) and an acidic hydrochloride (corrosive potential).

Core Directive: Do NOT dispose of this compound down the drain. Despite its water solubility, the pyridine moiety poses significant aquatic toxicity risks, and local environmental regulations (EPA/RCRA) strictly regulate organic bases in wastewater.

Chemical Identity & Hazard Characterization
PropertyDetailOperational Implication
Chemical Class Pyridine Derivative / Amine SaltNitrogen-containing organic waste (requires incineration).
Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Pyridine RingAmphoteric nature; potential for complexation with metals.
Salt Form Hydrochloride (HCl)Acidic in solution. Aqueous solutions may be D002 (Corrosive) if pH < 2.
Physical State White to off-white solidDust inhalation hazard; hygroscopic (absorbs moisture).
Key Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityZero-discharge policy for sink drains.

Segregation: The Self-Validating Safety System

Safety in chemical disposal relies on segregation . Mixing incompatible waste streams is the leading cause of laboratory accidents (fires, explosions, toxic gas release).

Compatibility Matrix

Use this table to validate your waste container choice before adding the chemical.

Waste StreamStatusMechanism of Failure (Risk)
Strong Oxidizers (e.g., Nitric Acid, Permanganates)CRITICAL FAIL Pyridine rings can oxidize violently; amines can form explosive N-nitroso compounds or ignite.
Strong Bases (e.g., NaOH, KOH)FAIL Exothermic neutralization; liberation of the free amine (volatile, foul odor, potential toxicity).
Halogenated Solvents (e.g., DCM, Chloroform)CONDITIONAL Generally compatible, but segregating "Non-Halogenated" reduces disposal costs unless the compound was dissolved in DCM.
Aqueous Acidic Waste PASS Compatible, provided no oxidizers or reactive metals are present.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of (6-Amino-pyridin-2-yl)-acetic acid hydrochloride in various states.

DisposalWorkflow Start Waste Generation: (6-Amino-pyridin-2-yl)-acetic acid HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Solution/Suspension SolidBin Container: Solid Hazardous Waste (Label: Organic Solid, Toxic) Solid->SolidBin SolventCheck Solvent Composition? Liquid->SolventCheck Halo Halogenated Organic Waste (Contains DCM, Chloroform) SolventCheck->Halo Halogens Present NonHalo Non-Halogenated Organic Waste (Methanol, Water, DMSO) SolventCheck->NonHalo No Halogens Tagging Labeling & Manifesting (List constituents & %) SolidBin->Tagging Halo->Tagging NonHalo->Tagging Pickup EHS Pickup / Incineration Tagging->Pickup

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Dispose of solid chemical without generating dust or secondary contamination.

  • PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>50g) outside a fume hood, use an N95 particulate respirator.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid seals tightly.[1]

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dusting.

    • Do not wash the original container down the sink.

  • Rinsing (The "Triple Rinse" Rule):

    • Rinse the empty original bottle 3 times with a small volume of solvent (water or methanol).

    • Crucial: Pour this rinsate into your Liquid Hazardous Waste container (see Scenario B), not down the drain.

    • Deface the label on the original empty bottle and discard it in the trash (or glass recycling if clean).

  • Labeling:

    • Affix a Hazardous Waste Tag.

    • Chemical Name: "(6-Amino-pyridin-2-yl)-acetic acid hydrochloride".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)

Objective: Prevent aquatic contamination and pipe corrosion.

  • Characterize the Solvent:

    • If dissolved in water, methanol, ethanol, or DMSO: Use Non-Halogenated Waste .

    • If dissolved in DCM, Chloroform, or Chlorobenzene: Use Halogenated Waste .

  • pH Check (Self-Validation):

    • Because this is an HCl salt, aqueous solutions will be acidic.

    • Do not neutralize in the waste container (risk of heat/fumes).

    • Simply mark the waste tag as "Acidic" or "pH < 4".

  • Transfer:

    • Pour into the appropriate carboy (typically white for organic/aqueous mixtures).[3]

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling:

    • List all constituents: e.g., "Water (90%), (6-Amino-pyridin-2-yl)-acetic acid HCl (5%), Methanol (5%)".

Regulatory & Compliance Framework (USA/RCRA Focus)

While this specific compound may not have a dedicated "U-List" or "P-List" number (unlike pure Pyridine, U196), it is regulated under the "Mixture Rule" and "Derived-From Rule" principles of the EPA Resource Conservation and Recovery Act (RCRA).

  • Characteristic of Corrosivity (D002): If your aqueous waste solution has a pH

    
     2, it is a D002 hazardous waste.
    
  • Aquatic Toxicity: The pyridine ring structure flags this as an environmental toxin. Release into sewer systems is a violation of the Clean Water Act (CWA) in many jurisdictions.

  • Incineration Requirement: As a nitrogen-containing organic, the preferred destruction method is high-temperature incineration with scrubbing to capture NOx gases.

Emergency Contingencies

Spill Response (Solid):

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and a dust mask.

  • Clean: Cover the spill with wet paper towels (to prevent dust) or use a HEPA-filter vacuum.

  • Dispose: Place all cleanup materials into a plastic bag, seal it, and treat as Solid Hazardous Waste .

Spill Response (Liquid):

  • Neutralize: If the spill is large and acidic, apply a spill pillow or sodium bicarbonate (baking soda) carefully (watch for bubbling).

  • Absorb: Use vermiculite or clay absorbent.

  • Dispose: Scoop into a container and label as "Spill Debris: Acidic Organic Salt".

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • University of Wisconsin-Madison EHS. Laboratory Chemical Disposal Guide: Organic Acids and Bases. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(6-Amino-pyridin-2-yl)-acetic acid hydrochloride
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(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.